1,4-Piperazinediacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYWDOCHPHBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293042 | |
| Record name | 1,4-Piperazinediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-99-4 | |
| Record name | 1,4-Piperazinediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 86964 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Piperazinediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Piperazinediacetonitrile CAS number and properties
An In-Depth Technical Guide to 1,4-Piperazinediacetonitrile for Advanced Research
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No: 5623-99-4), a bifunctional molecule of significant interest in medicinal chemistry and materials science. We delve into its core chemical and physical properties, plausible synthetic routes, and its role as a versatile building block in the development of complex molecular architectures. The strategic importance of the piperazine core and the reactive nitrile functionalities are discussed in the context of drug discovery and materials science. This document also outlines essential safety protocols, handling procedures, and relevant analytical methodologies for researchers and drug development professionals.
Introduction: The Strategic Importance of a Bifunctional Scaffold
This compound is a symmetrically substituted piperazine derivative featuring two acetonitrile groups attached to the ring's nitrogen atoms.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties, such as aqueous solubility and oral bioavailability. The presence of two terminal nitrile groups provides reactive handles for a wide array of chemical transformations, making this compound a valuable intermediate for synthesizing more complex molecules.[1] This guide serves as a senior-level resource, consolidating its known properties and exploring its potential applications from a mechanistic and practical standpoint.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.
Nomenclature and Identifiers
-
Systematic Name: 2,2'-(Piperazine-1,4-diyl)diacetonitrile[1]
-
Common Synonyms: 1,4-Bis(cyanomethyl)piperazine, (Piperazine-1,4-diyl)diacetonitrile[1]
Core Physicochemical Data
The inherent properties of this compound dictate its behavior in both reactive and biological systems. The dual nitrile groups introduce significant polarity.[1]
| Property | Value | Source |
| Molecular Weight | 164.21 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Stereochemistry | Achiral | [4] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| SMILES | C(C#N)N1CCN(CC#N)CC1 | [1][4] |
| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [1][4] |
Spectral Characterization
While specific spectral data is not exhaustively provided in the initial search results, characterization of this compound would rely on standard spectroscopic techniques.[1]
-
¹H NMR: Proton NMR would be expected to show signals corresponding to the two distinct types of protons: those on the piperazine ring and those of the methylene (-CH₂-) groups adjacent to the nitrile function.
-
¹³C NMR: Carbon NMR would reveal the carbon signals of the piperazine ring, the methylene groups, and the characteristic signal of the nitrile carbon.
-
FT-IR: Infrared spectroscopy would prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2200-2300 cm⁻¹ region.
-
Mass Spectrometry (MS): MS analysis would confirm the molecular weight of 164.21 g/mol and provide fragmentation patterns useful for structural elucidation.
Synthesis and Purification Strategies
While specific, peer-reviewed synthesis procedures for this compound are not detailed in the provided search results, a logical and established synthetic approach involves the nucleophilic substitution of a haloacetonitrile with piperazine.
Plausible Synthetic Workflow: N-Alkylation
The most direct route is the double N-alkylation of piperazine with a suitable two-carbon electrophile containing a nitrile group, such as chloroacetonitrile or bromoacetonitrile.
Reaction: Piperazine + 2 ClCH₂CN → this compound + 2 HCl
Causality of Experimental Choices:
-
Base: A non-nucleophilic base (e.g., triethylamine, potassium carbonate) is required to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile or THF is ideal. It effectively dissolves the reactants without participating in the reaction.[5]
-
Stoichiometry: At least two equivalents of the haloacetonitrile and the base are necessary to ensure the reaction proceeds to the disubstituted product.
-
Purification: The product can be isolated by filtration to remove the hydrochloride salt of the base, followed by removal of the solvent under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/water) would yield the purified solid product.
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Drug Development
The structure of this compound is intrinsically valuable, serving as a rigid, bifunctional scaffold for building diverse chemical libraries.
Role as a Molecular Building Block
The true utility of this compound lies in the reactivity of its nitrile groups. Nitriles are versatile functional groups that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems like tetrazoles. This allows for the divergent synthesis of a wide range of 1,4-disubstituted piperazine derivatives, which are a cornerstone of modern drug discovery.[6][7]
Caption: Role as a versatile scaffold for chemical diversification.
Significance in Medicinal Chemistry
-
Piperazine Core: As a "privileged" structure, the piperazine ring often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility.[8]
-
Linker Chemistry: The compound can act as a linker to conjugate two molecular entities, such as tethering a targeting moiety to a therapeutic agent. One source noted its potential as a fluorescent linker for anticancer drugs, suggesting the core structure can be modified to incorporate fluorophores.
-
CNS Drug Scaffolds: Substituted piperazines are prevalent in drugs targeting the central nervous system (CNS), acting as inhibitors of monoamine transporters for serotonin, norepinephrine, and dopamine.[6] The scaffold derived from this compound provides a synthetically accessible entry point for novel CNS drug candidates.
Analytical Methodologies
Quantitative and qualitative analysis of this compound and its derivatives is crucial for both synthesis monitoring and quality control.
-
Chromatographic Methods: Due to its polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector would be a primary method for assessing purity and quantifying the compound. For more complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would provide enhanced sensitivity and specificity.
-
Gas Chromatography (GC): GC could also be employed, potentially after derivatization to increase volatility, for purity analysis.
-
Spectroscopic Quantification: While not a primary method, spectrophotometric techniques could be developed, possibly involving a derivatization reaction to produce a chromophore for analysis, similar to methods used for other piperazine compounds.
Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for this compound was not found, data for related piperazine and nitrile compounds provide a strong basis for establishing safe handling protocols. Piperazine itself can be corrosive and a sensitizer.[9][10][11] Organic nitriles can be toxic. Therefore, stringent safety measures are mandatory.
Hazard Summary
| Hazard Category | Description and Precautionary Actions | Source (by analogy) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Handle only in a chemical fume hood. | [11][12] |
| Skin/Eye Irritation | May cause skin irritation or serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [11] |
| Sensitization | May cause allergic skin or respiratory reactions. Avoid breathing dust. | [10][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids. | [9][10] |
Laboratory Handling Protocol
This protocol is a self-validating system designed to minimize exposure and ensure operator safety.
-
Preparation and PPE:
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Don appropriate PPE: lab coat, nitrile gloves (check for compatibility), and chemical safety goggles.
-
-
Alloquotting and Weighing:
-
Conduct all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.[12]
-
Use a dedicated spatula and weighing vessel. Tare the vessel before adding the compound.
-
Close the primary container immediately after removing the desired amount.
-
-
Reaction Setup and Execution:
-
When setting up a reaction, add the solid this compound to the reaction vessel within the fume hood before adding solvents.
-
If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.
-
-
Spill and Waste Management:
-
In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a designated hazardous waste container.[12] Do not use water to clean up as it may increase the area of contamination.
-
Dispose of all contaminated materials (gloves, weighing paper, etc.) and waste products in accordance with institutional and local regulations for chemical waste.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after completing work and removing PPE.[9]
-
Conclusion
This compound is a strategically important, yet underexplored, chemical intermediate. Its symmetrical structure, combined with the proven value of the piperazine scaffold and the synthetic versatility of the nitrile groups, makes it a powerful tool for chemists in both academic and industrial settings. The potential to readily generate libraries of diamines, diacids, and bis-tetrazoles from a single, commercially available starting material positions it as a key resource for future innovations in drug discovery and materials science. Adherence to rigorous safety protocols is essential when handling this compound to mitigate potential hazards.
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Synthesis of 1,4-Piperazinediacetonitrile from Piperazine: A Comprehensive Technical Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the synthesis of 1,4-piperazinediacetonitrile, a valuable building block in medicinal chemistry and drug development. The primary focus is on the robust and widely utilized synthetic route involving the reaction of piperazine with formaldehyde and a cyanide salt, a process analogous to the Strecker synthesis. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety and hazard management protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a safe, reliable, and reproducible synthesis.
Introduction and Significance
This compound (Molecular Formula: C₈H₁₂N₄, Molecular Weight: 164.21 g/mol ) is a key intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.[1] The piperazine core is a privileged scaffold found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2][3] The dual nitrile functionalities of this compound serve as versatile synthetic handles, allowing for further elaboration into amines, carboxylic acids, and other functional groups, thereby enabling the construction of diverse chemical libraries for drug discovery.
The most common and efficient synthesis of this compound involves a one-pot reaction between piperazine, formaldehyde, and an alkali metal cyanide. This method is a variation of the Strecker amino acid synthesis, a classic and reliable method for forming α-aminonitriles.[4][5]
Synthetic Pathway and Reaction Mechanism
The synthesis proceeds via a double nucleophilic addition pathway. Mechanistically, it can be understood as a tandem reaction occurring at both secondary amine sites of the piperazine ring.
Causality of the Mechanism:
-
Iminium Ion Formation: The reaction initiates with the condensation of the secondary amine of piperazine with formaldehyde. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration, typically acid-catalyzed by the reaction medium, generates a highly reactive N-substituted iminium ion intermediate.[6]
-
Cyanide Addition: A cyanide ion (from NaCN or KCN) then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.[5][6] This step forms the new carbon-carbon bond and generates the mono-substituted cyanomethyl piperazine intermediate.
-
Symmetrical Repetition: The process is then repeated on the second, unreacted secondary amine of the piperazine ring, ultimately yielding the target molecule, this compound.
The overall reaction is highly efficient due to the high reactivity of the in-situ generated iminium ion towards the cyanide nucleophile.
Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations involving cyanide must be performed in a certified chemical fume hood, and personnel must be fully trained in handling highly toxic reagents.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Piperazine (anhydrous) | 86.14 | 43.07 g | 0.50 | 1.0 |
| Formaldehyde (37% aq. soln.) | 30.03 | 89.3 mL | 1.10 | 2.2 |
| Sodium Cyanide (NaCN) | 49.01 | 51.46 g | 1.05 | 2.1 |
| Deionized Water | 18.02 | 500 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Sodium Hydroxide | 40.00 | As needed | - | - |
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer with paddle
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Synthetic Procedure
Caption: Figure 2: Experimental Workflow for the Synthesis.
-
Reactor Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, thermometer, and addition funnel. Place the assembly in a large ice-water bath.
-
Charge Piperazine: To the flask, add piperazine (43.07 g, 0.50 mol) and 200 mL of deionized water. Stir the mixture until the piperazine is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C with vigorous stirring. Maintaining a low temperature is critical to control the exothermicity of the reaction.[7]
-
Formaldehyde Addition: Slowly add the formaldehyde solution (89.3 mL, 1.10 mol) dropwise via the addition funnel over approximately 60-90 minutes. The internal temperature must be carefully monitored and maintained below 10 °C.
-
Expert Insight: Slow addition is crucial. Adding formaldehyde too quickly can lead to an uncontrolled exotherm and the formation of polymeric side products, significantly reducing yield and purity.
-
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (51.46 g, 1.05 mol) in 300 mL of deionized water. EXTREME CAUTION: Sodium cyanide is highly toxic. Avoid contact with skin and inhalation of dust. Acidification will release lethal hydrogen cyanide (HCN) gas. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 90-120 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the cyanide addition is complete, allow the mixture to stir at 5-10 °C for an additional 3-4 hours. A white precipitate of this compound will form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 150 mL) to remove unreacted salts and water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The typical yield is 75-85%.
Purification and Characterization
For most applications, the product isolated directly from the reaction is of sufficient purity. If higher purity is required, recrystallization can be performed.
-
Recrystallization: The crude product can be recrystallized from hot water or an ethanol/water mixture.[8]
Analytical Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.55 (s, 4H, -N-CH₂ -CN), δ ~2.70 (s, 8H, piperazine ring protons) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~115.5 (-C N), δ ~51.0 (piperazine ring carbons), δ ~46.0 (-N-C H₂-CN) |
| IR (KBr, cm⁻¹) | ~2240-2260 cm⁻¹ (sharp, characteristic C≡N stretch) |
| Mass Spec. (ESI+) | m/z = 165.11 [M+H]⁺ |
| Melting Point | 166-169 °C |
Safety Precautions and Hazard Management
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Sodium Cyanide (NaCN):
-
Hazard: Acutely toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.
-
Handling: Always handle in a chemical fume hood. Wear nitrile gloves (double-gloved), a lab coat, and chemical safety goggles.[9][10] An emergency cyanide antidote kit should be available.
-
Waste Disposal: All cyanide-containing waste (liquid and solid) must be quenched before disposal. This is typically done by treating the waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.
-
-
Piperazine:
-
Formaldehyde:
-
Hazard: Toxic, corrosive, and a suspected human carcinogen.
-
Handling: Use only in a chemical fume hood. Avoid inhalation of vapors and contact with skin.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek immediate medical attention for any cyanide or piperazine exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.
-
Inhalation (HCN): Move the victim to fresh air immediately. If breathing has stopped, trained personnel should provide artificial respiration. Seek immediate, urgent medical attention.
Conclusion
The synthesis of this compound from piperazine, formaldehyde, and sodium cyanide is a highly effective and scalable method for producing this important chemical intermediate. The reaction proceeds through a well-understood mechanism analogous to the Strecker synthesis. By adhering to a carefully controlled, step-by-step protocol and exercising stringent safety precautions, particularly in the handling of cyanide, researchers can reliably obtain a high yield of pure product. The versatility of the resulting dinitrile makes this synthesis a foundational procedure for further exploration in medicinal chemistry and materials science.
References
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NROChemistry. Strecker Synthesis. Available from: [Link]
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European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Information. Available from: [Link]
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New Jersey Department of Health. (2009). HAZARD SUMMARY - Piperazine. Available from: [Link]
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Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
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Organic Syntheses. (1941). METHYLENEAMINOACETONITRILE. Coll. Vol. 1, p.355. Available from: [Link]
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Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
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MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available from: [Link]
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Master Organic Chemistry. Understanding Strecker Synthesis of Amino Acids. Available from: [Link]
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MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2998. Available from: [Link]
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ResearchGate. (2022). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available from: [Link]
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Coconote. (2025). Understanding Strecker Synthesis of Amino Acids. Available from: [Link]
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ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
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Global Substance Registration System (GSRS). This compound. Available from: [Link]
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Organic Syntheses. methyleneaminoacetonitrile. Available from: [Link]
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ResearchGate. (2004). Ion Exchange Resins for Gold Cyanide Extraction Containing a Piperazine Functionality, 2. Study of the Gold Extraction Reaction. Available from: [Link]
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Organic Syntheses. Butyric acid, α-amino-α-ethyl-. Available from: [Link]
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PubMed. (1994). Archean geochemistry of formaldehyde and cyanide and the oligomerization of cyanohydrin. Origins of Life and Evolution of the Biosphere, 24(1), 1-17. Available from: [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(1), 22. Available from: [Link]
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ResearchGate. (2013). Separation, purification and structural analysis of emodin and quinalizarin from Aspergillus ochraceus. Available from: [Link]
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A Technical Guide to 1,4-Piperazinediacetonitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4-Piperazinediacetonitrile, a symmetrically substituted piperazine derivative of significant interest to the fields of medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its structure and IUPAC nomenclature, and present its key physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic substitution is provided, explained through the lens of reaction kinetics and causality. Furthermore, this guide explores the molecule's utility as a versatile building block, highlighting the reactivity of its nitrile functional groups which positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents and other advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound.
Introduction: The Piperazine Scaffold in Modern Chemistry
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry. As a six-membered heterocycle containing two nitrogen atoms at opposite positions, it imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and bioavailability.[1] The dual nitrogen sites offer a versatile platform for chemical modification, allowing for the creation of diverse molecular architectures that can interact with a wide array of biological targets.[2][3] this compound, the subject of this guide, is a prime example of a functionalized piperazine core, engineered to serve as a highly adaptable precursor in multi-step synthetic campaigns.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature. This compound is an achiral molecule featuring a central piperazine ring symmetrically substituted at both nitrogen atoms (positions 1 and 4) with acetonitrile groups.[4]
IUPAC Name: 2,2'-(Piperazine-1,4-diyl)diacetonitrile[3]
Common Synonyms:
-
1,4-Bis(cyanomethyl)piperazine[3]
-
(Piperazine-1,4-diyl)diacetonitrile[3]
-
2-[4-(Cyanomethyl)piperazin-1-yl]acetonitrile[3]
-
NSC 86964[3]
Key Identifiers:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. This compound's characteristics are largely influenced by the polar nitrile groups and the basic piperazine core.
| Property | Value | Source(s) |
| Physical State | Colorless to pale yellow solid | [3] |
| Solubility | Soluble in polar solvents (water, alcohols) | [3] |
| Stereochemistry | Achiral | [4] |
| SMILES | C(C#N)N1CCN(CC#N)CC1 | [3] |
| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
Synthetic Rationale
The most direct and industrially scalable route to this compound is the double N-alkylation of piperazine. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine groups of the piperazine act as potent nucleophiles, attacking the electrophilic methylene carbon of a haloacetonitrile (e.g., 2-chloroacetonitrile).
The choice of a non-protic, polar solvent like acetonitrile or DMF is critical as it effectively solvates the reactants without interfering with the nucleophilic amine. A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation and deactivation of the piperazine nucleophile, thereby driving the reaction to completion.
Representative Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
-
Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (8.6 g, 0.1 mol) and anhydrous potassium carbonate (30.4 g, 0.22 mol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.
-
Reactant Addition: While stirring the suspension, add 2-chloroacetonitrile (16.6 g, 0.22 mol) dropwise over 20 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of fresh acetonitrile.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile chemical intermediate. The two terminal nitrile groups are excellent functional handles for a variety of chemical transformations.
-
Reduction to Diamines: The nitrile groups can be readily reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transforms the molecule into 1,4-bis(2-aminoethyl)piperazine, a tetra-amine building block useful for creating complex chelating agents or polyamide structures.
-
Hydrolysis to Diacids: Acid- or base-catalyzed hydrolysis of the nitriles yields 1,4-piperazinediacetic acid.[5] This dicarboxylic acid can be used in peptide synthesis or as a monomer for polyester and polyamide synthesis.
-
Precursor to Tetrazoles: Nitriles can react with azides (e.g., sodium azide) in [2+3] cycloaddition reactions to form tetrazole rings. Tetrazoles are important bioisosteres for carboxylic acids in drug design, often improving metabolic stability and cell permeability.[6]
-
Fluorescent Linkers: The piperazine core has been investigated for its utility in creating fluorescent linkers for conjugating to anticancer drugs, potentially aiding in the study of drug delivery and mechanism of action.[2]
The symmetrical nature of the molecule allows for the simultaneous modification of both ends of the molecule, making it an efficient building block for creating symmetrical ligands, inhibitors, or polymers.
Safety and Handling
As with any nitrile-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may pose health risks if ingested or inhaled.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
Conclusion
This compound is a strategically important molecule whose value is derived from its structural simplicity and functional group reactivity. Its straightforward synthesis and the chemical versatility of its nitrile groups make it an indispensable tool for chemists in both academic research and industrial drug development. As the demand for novel molecular architectures with tailored pharmacokinetic properties continues to grow, the application of such well-designed piperazine-based building blocks is set to expand further.
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1,4-Piperazinediacetic acid | C8H14N2O4 | CID 72640. PubChem, National Institutes of Health. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives with Potential Antimicrobial Activity. National Institutes of Health. [Link]
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1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. [Link]
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Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed, National Institutes of Health. [Link]
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1,4-Piperazinediacetonitrile molecular weight and formula
An In-Depth Technical Guide to 1,4-Piperazinediacetonitrile: Properties, Synthesis, and Applications for Advanced Research
This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its potential in sophisticated chemical applications.
Part 1: Core Molecular Profile
This compound is a symmetrical molecule built upon a central piperazine ring, a common scaffold in medicinal chemistry.[1] The defining features are the two acetonitrile groups attached to the nitrogen atoms at positions 1 and 4. These nitrile functionalities are key to its reactivity and utility as a precursor.[2]
Chemical Identity and Descriptors
Unambiguous identification is the foundation of any scientific study. The core identifiers for this compound are summarized below.
| Descriptor | Value | Source(s) |
| Chemical Formula | C₈H₁₂N₄ | [2][3][4] |
| Molecular Weight | 164.21 g/mol | [2][3] |
| CAS Number | 5623-99-4 | [2][4] |
| IUPAC Name | 2,2'-(Piperazine-1,4-diyl)diacetonitrile | [2][3] |
| Common Synonyms | 1,4-Bis(cyanomethyl)piperazine | [2][3] |
| SMILES | C(C#N)N1CCN(CC#N)CC1 | [2][3] |
| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. It is typically a colorless to pale yellow or off-white solid at room temperature and is soluble in polar solvents.[2][5]
| Property | Value | Source(s) |
| Physical State | Solid | [5] |
| Appearance | Off-white / Colorless to pale yellow | [2][5] |
| Melting Point | 107 - 111 °C | [5] |
| Solubility | Soluble in water and other polar solvents | [2] |
| Stability | Stable under normal conditions; hygroscopic and light-sensitive | [5] |
Part 2: Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the dialkylation of piperazine with a haloacetonitrile. This is a classic example of a nucleophilic substitution reaction.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis from piperazine and chloroacetonitrile. The choice of a weak base like potassium carbonate is critical; it neutralizes the HCl formed during the reaction without promoting significant hydrolysis of the nitrile groups. Acetonitrile is an excellent solvent choice as it is polar aprotic, dissolving the reactants and facilitating the Sₙ2 mechanism.
Materials:
-
Piperazine (1.0 eq)
-
Chloroacetonitrile (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add chloroacetonitrile (2.2 equivalents) to the suspension. Causality Note: A slight excess of the alkylating agent ensures the complete dialkylation of the piperazine.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Evaporate the acetonitrile solvent under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Assess purity via HPLC and confirm identity with NMR and IR spectroscopy.
Visualization of the Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Part 3: Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. Each technique provides a unique piece of the puzzle, creating a self-validating analytical system.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically effective.
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: Water (0.1% Trifluoroacetic Acid), B: Acetonitrile (0.1% Trifluoroacetic Acid)
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
-
Expected Result: A single major peak indicates high purity. The retention time can be used for identification against a reference standard.
Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, making it the most powerful tool for structural elucidation.
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts:
-
~3.5 ppm (singlet, 4H): Protons of the two methylene groups attached to the nitrogen and the nitrile group (-N-CH₂ -CN). The singlet arises from the symmetry of the molecule.
-
~2.7 ppm (singlet, 8H): Protons of the four methylene groups within the piperazine ring (-N-CH₂ -CH₂ -N-). The chemical equivalence of these protons results in a single peak.
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts:
-
~117 ppm: Carbon of the nitrile group (C N).
-
~52 ppm: Carbons of the piperazine ring methylene groups.
-
~45 ppm: Carbons of the methylene groups adjacent to the nitrile (-N-C H₂-CN).
-
-
Analytical Workflow Diagram
This diagram outlines the logical sequence of analytical steps to ensure product quality.
Caption: A self-validating analytical workflow for quality control.
Part 4: Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the reactivity of its terminal nitrile groups. These can be readily transformed into other functional groups, dramatically expanding the molecular scaffold.
Key Transformation: Reduction of Nitriles to Primary Amines
The most significant reaction is the reduction of the two nitrile groups to primary amines, converting the molecule into 1,4-Bis(2-aminoethyl)piperazine . This transformation is typically achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
This new tetra-amine molecule is a powerful building block and a potent chelating agent. Its four nitrogen atoms can coordinate with metal ions, making it a precursor for diagnostic imaging agents or metal-sequestering therapeutics. Furthermore, the presence of two primary amines allows for further derivatization to build complex, symmetrical molecules, which is a valuable strategy in creating bivalent ligands that can interact with two receptor sites simultaneously.[6] The piperazine core itself is a privileged scaffold in medicinal chemistry, found in drugs targeting the central nervous system.[6][7]
Logical Pathway from Intermediate to Application
The following diagram illustrates how this compound serves as a strategic starting point for more complex and functional molecules relevant to drug discovery.
Caption: Strategic transformation of the nitrile for advanced applications.
Part 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification
This compound should be handled with care, as it may pose health risks if not managed properly.[2]
| Hazard Type | Description | Source(s) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | [5] |
| Physical Hazards | Hygroscopic (absorbs moisture from the air) and light-sensitive. | [5] |
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
If there is a risk of generating dust, use appropriate respiratory protection.
-
-
Dispensing: When weighing the solid, do so carefully to minimize dust creation. Use a draft shield if necessary.
-
Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Dispose of waste in a sealed, labeled container.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[5]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]
-
In all cases of exposure, seek immediate medical attention.[5][8]
-
Storage and Stability
To maintain the integrity of this compound, proper storage is crucial.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Protection: Protect from light and moisture due to its light-sensitive and hygroscopic nature.[5][9] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
This compound is more than a simple chemical; it is a versatile and strategically valuable building block. Its symmetrical structure, combined with the reactive potential of its twin nitrile groups, makes it an ideal starting material for complex molecular architectures in pharmaceutical and materials science research. Understanding its synthesis, characterization, and reactivity is key to unlocking its full potential in the laboratory.
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-
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-
PubMed. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. [Link]
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PubChem. Piperidinoacetonitrile. [Link]
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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-
ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1,4-Piperazinediacetonitrile
This in-depth technical guide explores the synthesis, derivatization, and potential therapeutic applications of 1,4-piperazinediacetonitrile, a versatile building block in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the core attributes of this scaffold, detailed experimental protocols, and insights into its potential for generating novel therapeutic agents.
Introduction: The Piperazine Moiety as a Privileged Structure
The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs stems from a unique combination of physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, provide a platform for introducing diverse substituents, influencing potency, selectivity, and pharmacokinetic profiles.[3] The piperazine nucleus often imparts favorable properties such as increased water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[3]
This compound, in particular, presents itself as a highly attractive starting material for the synthesis of diverse compound libraries. The presence of two reactive nitrile groups on a central piperazine core offers multiple avenues for chemical elaboration, allowing for the systematic exploration of chemical space and the optimization of biological activity.
Core Synthesis of this compound
The synthesis of this compound is most commonly achieved through the direct alkylation of piperazine with a haloacetonitrile, typically chloroacetonitrile. This straightforward and efficient method provides a reliable route to the core scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
Chloroacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of piperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
-
Slowly add chloroacetonitrile (2.2 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Chemical Derivatization: Unlocking the Potential of the Nitrile Groups
The true synthetic utility of this compound lies in the reactivity of its two nitrile functionalities. These groups can be readily transformed into a variety of other functional groups, providing access to a wide range of derivatives with diverse pharmacological properties.
Key Chemical Transformations:
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) in THF; or Catalytic hydrogenation (e.g., H₂, Raney Nickel, in ethanolic ammonia) | Primary Amine (-CH₂-NH₂) |
| Nitrile Hydrolysis | Acidic (e.g., aq. HCl, reflux) or basic (e.g., aq. NaOH, reflux) conditions | Carboxylic Acid (-COOH) |
| Tetrazole Formation | Sodium azide (NaN₃) and a Lewis acid (e.g., ZnBr₂) or ammonium chloride in a polar aprotic solvent (e.g., DMF) | 1H-Tetrazole ring |
Diagram: Derivatization Pathways of this compound
Caption: Key synthetic transformations of this compound.
Potential Therapeutic Applications
Based on the known biological activities of structurally related piperazine derivatives, compounds synthesized from this compound hold significant promise in several therapeutic areas.
Anticonvulsant Agents
A number of piperazine derivatives have been reported to exhibit potent anticonvulsant activity.[2][4] The conversion of the nitrile groups of this compound to functionalities such as amides or carboxylic acids can lead to compounds with potential efficacy in epilepsy. For instance, dicarboxylic piperazine derivatives have been shown to act as antagonists at glutamate receptors, a key target in the management of seizures.[2]
Hypothetical Synthetic Route to a Dicarboxylic Acid Derivative:
Caption: Synthesis of a potential anticonvulsant from this compound.
Histamine H₂ Receptor Antagonists
The histamine H₂ receptor antagonist ranitidine, a widely used anti-ulcer medication, features a core structure that can be conceptually derived from a piperazine scaffold. By utilizing this compound as a starting material, novel analogues of ranitidine and other histamine H₂ antagonists can be synthesized. The reduction of the nitrile groups to primary amines provides a key intermediate for the elaboration of the side chains characteristic of this class of drugs.
Conceptual Synthetic Pathway to a Ranitidine Analogue:
Caption: Conceptual pathway to a ranitidine analogue.
Tetrazole-Containing Bioisosteres
The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. Its similar pKa and ability to participate in hydrogen bonding interactions allow it to mimic the binding of a carboxylic acid to a biological target, often with improved metabolic stability and cell permeability. The conversion of the nitrile groups of this compound to tetrazoles offers a powerful strategy for generating novel drug candidates with potentially enhanced pharmacokinetic properties.
Experimental Protocol: Synthesis of 1,4-Bis((1H-tetrazol-5-yl)methyl)piperazine
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (2.5 equivalents) and ammonium chloride (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired bis-tetrazole product.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies on derivatives of this compound are not extensively reported, general principles from related piperazine-containing compounds can be applied.
-
Linker Length and Flexibility: The two-carbon linker between the piperazine nitrogen and the terminal functional group (amine, carboxylic acid, or tetrazole) is a key determinant of biological activity. Varying the linker length can optimize the orientation of the functional groups for target binding.
-
Nature of the Terminal Functional Group: The choice of the terminal functional group is critical. Carboxylic acids and tetrazoles can engage in ionic and hydrogen bonding interactions, while primary amines can act as hydrogen bond donors and acceptors, and can be further derivatized.
-
Symmetry and Asymmetry: this compound provides a symmetrical starting point. The synthesis of unsymmetrical derivatives, where the two nitrile groups are differentially modified, could lead to compounds with improved selectivity and potency.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the reactivity of its nitrile groups provide access to a wide range of derivatives with potential applications as anticonvulsants, histamine H₂ receptor antagonists, and other therapeutic agents. The strategic application of this scaffold in drug discovery programs can facilitate the rapid generation of diverse compound libraries, accelerating the identification of new lead compounds. Further exploration of the chemical space accessible from this starting material is warranted and holds considerable promise for the development of next-generation therapeutics.
References
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Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79704, this compound. [Link]
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RSC Publishing. A review of pharmacology and clinical use of piperine and its derivatives. [Link]
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ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
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Organic Syntheses. Methyleneaminoacetonitrile. [Link]
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ResearchGate. Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions. [Link]
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1,4-Piperazinediacetonitrile: A Versatile and Symmetrical Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth perspective on 1,4-Piperazinediacetonitrile, a highly versatile yet underutilized building block in organic synthesis. We will move beyond simple catalog data to explore its synthesis, core reactivity, and strategic applications, particularly in the context of medicinal chemistry and drug development. The focus here is on the causality behind experimental choices, providing a framework for rational protocol design and optimization.
Core Attributes: Physicochemical Properties and Safe Handling
This compound, with CAS Number 5623-99-4, is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with cyanomethyl groups. This bifunctional arrangement is the source of its synthetic utility.
Causality Behind Properties: The piperazine core imparts aqueous solubility and a rigid conformational preference, while the two terminal nitrile groups provide reactive handles for a wide array of chemical transformations. The presence of four nitrogen atoms makes it a good hydrogen bond acceptor, influencing its solubility and interactions with biological targets in downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5623-99-4 | [1] |
| Molecular Formula | C₈H₁₂N₄ | [1][2] |
| Molecular Weight | 164.21 g/mol | [2] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Structure (SMILES) | C(#N)CN1CCN(CC#N)CC1 | [2] |
| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [2] |
Safe Handling and Storage: This compound should be handled with standard laboratory precautions. It may be harmful if inhaled, ingested, or absorbed through the skin. It is incompatible with strong oxidizing agents and strong acids.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The compound may be hygroscopic.
Synthesis of this compound
The most direct and logical synthesis is the double N-alkylation of piperazine with a two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile.
Expertise & Mechanistic Insight: The core of this synthesis is a standard nucleophilic substitution (SN2) reaction. Piperazine, a secondary diamine, acts as the nucleophile. The primary challenge in this synthesis is controlling the degree of alkylation. To drive the reaction to the desired 1,4-disubstituted product, stoichiometry and reaction conditions are critical. Using at least two equivalents of the alkylating agent and a suitable base to scavenge the generated HCl is essential.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Double N-Alkylation
This representative protocol is based on established principles of piperazine alkylation.[3][4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (1.0 eq.) and anhydrous acetonitrile as the solvent.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.). The choice of a mild inorganic base like K₂CO₃ is crucial to prevent side reactions and is easily removed by filtration.
-
Electrophile Addition: Slowly add chloroacetonitrile (2.2 eq.) dropwise to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures complete disubstitution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.
Core Reactivity and Key Synthetic Transformations
The synthetic power of this compound stems from the versatile chemistry of the nitrile group.[1][5]
A. Reduction to 1,4-Piperazinediethanamine
The most valuable transformation is the reduction of the dinitrile to the corresponding diamine, 1,4-bis(2-aminoethyl)piperazine. This product is an excellent scaffold for building complex molecules, introducing two primary amine functionalities for further derivatization.
Expertise & Mechanistic Insight: Catalytic hydrogenation is the preferred industrial method for this transformation due to its cleanliness and efficiency. A high-pressure hydrogenation setup with a suitable catalyst, such as Raney Nickel or Rhodium on alumina, is typically employed. The mechanism involves the stepwise addition of hydrogen across the carbon-nitrogen triple bonds, proceeding through an imine intermediate. The choice of solvent (often alcoholic, like ethanol or methanol, sometimes with ammonia to suppress side reactions) and catalyst is key to achieving high yield and purity.
Caption: Workflow for the catalytic reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation of Nitriles
-
Setup: In a high-pressure autoclave, charge this compound (1.0 eq.) and a suitable solvent such as ethanol saturated with ammonia.
-
Catalyst: Add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w) as a slurry in the same solvent. The use of ammonia helps to prevent the formation of secondary amine byproducts.
-
Reaction: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to 80-100 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Workup: After cooling and carefully venting the reactor, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 1,4-Piperazinediethanamine, which can be further purified by distillation or crystallization if necessary.
B. Hydrolysis to 1,4-Piperazinediacetic Acid
Hydrolysis of the nitrile groups provides access to the corresponding dicarboxylic acid, another important synthetic intermediate.
-
Acidic Hydrolysis: Refluxing with a strong mineral acid (e.g., 6M HCl) will typically hydrolyze the nitriles first to amides and then to the carboxylic acids.
-
Basic Hydrolysis: Heating with a strong base (e.g., aqueous NaOH) will also effect the hydrolysis.[6] The reaction initially yields the disodium carboxylate salt, which must be neutralized with acid during workup to precipitate the dicarboxylic acid.
C. Elaboration into Heterocyclic Systems
The nitrile functionality is a classic precursor for various heterocycles.[1] This opens up a vast chemical space for drug discovery.
-
Tetrazole Formation: Reaction with sodium azide (NaN₃) and an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent like DMF allows for a [3+2] cycloaddition to form a bis-tetrazole derivative. Tetrazoles are common bioisosteres for carboxylic acids in medicinal chemistry.
-
Thiazole/Isothiazole Synthesis: The nitrile group can participate in cycloaddition reactions with sulfur-containing reagents to build various sulfur-nitrogen heterocycles.[7]
Applications in Medicinal Chemistry
The true value of this compound is realized in its derivatives, which serve as scaffolds in drug design. The 1,4-disubstituted piperazine motif is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties like solubility and oral bioavailability.[8][9]
-
Diamine Scaffold: The reduction product, 1,4-Piperazinediethanamine, is a symmetrical tetra-amine. The two primary amines can be selectively derivatized to build complex ligands for biological targets, such as G-protein coupled receptors (GPCRs) or enzyme inhibitors.
-
Diacid Scaffold: The hydrolysis product, 1,4-Piperazinediacetic acid, can be used in peptide synthesis or to create symmetrical molecules through amide bond formation, targeting a wide range of biological systems.
Conclusion
This compound represents a powerful, symmetrical, and highly functionalized building block. Its straightforward synthesis and the versatile reactivity of its nitrile groups provide efficient access to key diamine and diacid scaffolds. For researchers in drug development, understanding the core transformations of this reagent—primarily reduction and hydrolysis—unlocks a reliable pathway to novel molecular architectures with favorable pharmaceutical properties. Its strategic use can significantly shorten synthetic routes and enable the exploration of diverse chemical space.
References
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The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. Available at: [Link]
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Howe, R. K., et al. Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. Available at: [Link]
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Diverse reactions of nitriles in organic synthesis. ResearchGate. Available at: [Link]
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Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry. Available at: [Link]
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Directed Nitrile Oxide Cycloaddition Reactions. The Use of Hydrogen Bonding To Direct Regio. ElectronicsAndBooks. Available at: [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
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Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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This compound. gsrs. Available at: [Link]
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The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
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Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]
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Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. MDPI. Available at: [Link]
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1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
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Selected medicines and drug candidates containing the 1,4‐disubstituted piperazine backbone. ResearchGate. Available at: [Link]
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Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Available at: [Link]
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Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. Available at: [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central. Available at: [Link]
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Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness.org. Available at: [Link]
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literature review of 1,4-Piperazinediacetonitrile synthesis methods
An In-Depth Technical Guide to the Synthesis of 1,4-Piperazinediacetonitrile
Abstract
This compound is a symmetrical diamine derivative that serves as a pivotal building block in the synthesis of various pharmacologically active compounds and complex chemical structures. Its bifunctional nature, featuring a central piperazine core and two terminal nitrile groups, allows for diverse subsequent chemical transformations. This technical guide provides a comprehensive review of the primary synthetic methodologies for this compound, designed for researchers, chemists, and professionals in drug development. We delve into the mechanistic rationale, detailed experimental protocols, and critical process parameters for the most prevalent synthesis routes: direct alkylation with haloacetonitriles and the Strecker-type aminomethylation. A comparative analysis of these methods is presented to guide chemists in selecting the most appropriate strategy based on factors such as yield, safety, and scalability. Furthermore, this guide outlines standard procedures for the purification and analytical characterization of the final product, ensuring the attainment of high-purity material suitable for further application.
Introduction
Chemical Identity of this compound
This compound, also known as 1,4-bis(cyanomethyl)piperazine, is a crystalline solid with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21 g/mol .[1] The molecule is achiral and possesses a symmetrical structure with two cyanomethyl groups attached to the nitrogen atoms of the central piperazine ring.[1] This symmetrical arrangement is key to its utility as a linker or scaffold in more complex molecules.
Key Identifiers:
-
Molecular Formula: C₈H₁₂N₄[1]
-
Molecular Weight: 164.21[1]
-
SMILES: C(#N)CN1CCN(CC#N)CC1[1]
-
InChIKey: GWCYWDOCHPHBRW-UHFFFAOYSA-N[1]
Significance in Pharmaceutical and Chemical Synthesis
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of commercial drugs with activities ranging from antipsychotic to anti-HIV.[2][3] this compound serves as a versatile intermediate for introducing this core structure. The terminal nitrile groups can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to other functional groups, making it a valuable precursor for creating 1,4-disubstituted piperazine derivatives.[4][5]
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust and well-established chemical transformations:
-
Direct Nucleophilic Substitution: The N-alkylation of piperazine using a haloacetonitrile, typically chloroacetonitrile.
-
Strecker-Type Synthesis: A one-pot reaction involving piperazine, formaldehyde, and a cyanide source, proceeding through a Mannich-type mechanism.
This guide will explore both methodologies in detail, providing the necessary scientific grounding for their successful implementation.
Primary Synthetic Methodologies
Direct Alkylation with Haloacetonitriles
This method represents the most straightforward approach, relying on the nucleophilicity of the secondary amine groups in piperazine to displace a halide from an acetonitrile derivative.
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atoms of piperazine act as nucleophiles, attacking the electrophilic methylene carbon of chloroacetonitrile. A base is required to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine, which would render it non-nucleophilic.[2] The reaction occurs in two successive steps to achieve disubstitution.
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- 5. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 1,4-Piperazinediacetonitrile in the Rational Synthesis of Novel HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of Human Immunodeficiency Virus Type 1 (HIV-1) as a global health challenge has necessitated the development of a diverse arsenal of antiretroviral therapies. Among the most promising targets is the viral entry process, a multi-step cascade offering several opportunities for therapeutic intervention. The piperazine scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous potent HIV-1 entry inhibitors.[1][2] This document provides a comprehensive guide on the strategic use of 1,4-Piperazinediacetonitrile as a versatile starting material for the synthesis of novel HIV-1 entry inhibitors, specifically focusing on the generation of C-C Chemokine Receptor 5 (CCR5) antagonists. We present a detailed, field-proven (though proposed) synthetic protocol, an in-depth discussion of the underlying mechanism of action, and a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.
Introduction: The Piperazine Core in HIV-1 Entry Inhibition
HIV-1 entry into host T-cells is a meticulously orchestrated process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[3] This initial attachment induces critical conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[4] Co-receptor binding triggers further structural rearrangements in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[3][4]
Entry inhibitors disrupt this cascade at various points.[4] Piperazine-based compounds have demonstrated remarkable efficacy as both:
-
Attachment Inhibitors: These molecules bind to a conserved pocket on gp120, often referred to as the "Phe43 cavity," directly competing with the CD4 receptor and preventing the initial viral attachment.[5][6]
-
CCR5 Antagonists: These inhibitors are allosteric modulators that bind to a transmembrane pocket of the CCR5 co-receptor.[7][8] This binding event locks the receptor in a conformation that is unrecognizable by gp120, thereby preventing co-receptor engagement and subsequent membrane fusion.[7][8] The FDA-approved drug Maraviroc is a prime example of a successful piperazine-containing CCR5 antagonist.[9]
The symmetric nature and reactive nitrile functionalities of This compound make it an attractive, yet underexplored, starting material for creating a library of bivalent or symmetrically substituted piperazine derivatives. The nitrile groups can be readily converted into primary amines, providing two reactive handles for the "fragment-assembly" approach to drug design, allowing for the systematic exploration of the chemical space around the core piperazine scaffold.[10][11]
Mechanism of Action: Allosteric Inhibition of CCR5
The primary focus of the synthetic protocol outlined below is the generation of CCR5 antagonists. These small molecules do not compete directly with the natural chemokine ligands of CCR5. Instead, they act as noncompetitive allosteric inhibitors.[7][12]
The process can be visualized as follows:
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Application Notes and Protocols for 1,4-Piperazinediacetonitrile in Metal-Organic Framework (MOF) Synthesis
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Application Notes & Protocols: 1,4-Piperazinediacetonitrile as a Versatile Linker in the Design and Synthesis of Coordination Polymers
These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 1,4-piperazinediacetonitrile as a flexible and functional linker in the synthesis of novel coordination polymers. This document outlines detailed protocols for the synthesis of the linker, its subsequent use in the formation of coordination polymers, and the essential characterization techniques required to validate these materials.
Introduction: The Strategic Advantage of Piperazine-Based Linkers
Coordination polymers are a class of materials constructed from metal ions or clusters interconnected by organic ligands, known as linkers. The choice of the organic linker is paramount as it dictates the topology, dimensionality, and physicochemical properties of the resulting framework. The piperazine moiety is a particularly attractive building block for linker design due to its inherent structural features.[1] The chair conformation of the piperazine ring provides a well-defined three-dimensional geometry, while the two tertiary amine groups offer sites for functionalization, enabling the creation of linkers with varying lengths, flexibility, and coordinating groups.[1][2]
This compound stands out as a linker of interest due to the presence of terminal nitrile groups. These nitrile functionalities can participate in coordination to metal centers, act as hydrogen bond acceptors to template supramolecular architectures, or serve as reactive sites for post-synthetic modification. The flexible ethylene spacers between the piperazine ring and the nitrile groups allow for conformational freedom, which can lead to the formation of dynamic and responsive coordination polymers.
Synthesis and Characterization of the this compound Linker
A reliable supply of the pure linker is the prerequisite for the synthesis of well-defined coordination polymers. The following protocol describes the synthesis of this compound via the N-alkylation of piperazine with chloroacetonitrile.
Synthesis Protocol for this compound
This procedure is based on the general principles of N-alkylation of secondary amines.[3]
Materials:
-
Piperazine
-
Chloroacetonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq.) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq.) to the solution. This will act as a base to neutralize the HCl formed during the reaction.
-
Add chloroacetonitrile (2.2 eq.) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.[4]
Characterization of this compound
The identity and purity of the synthesized linker should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the piperazine ring and the methylene protons adjacent to the nitrile groups. |
| ¹³C NMR | Resonances for the carbon atoms of the piperazine ring, the methylene carbons, and the nitrile carbons. |
| FT-IR | A characteristic sharp absorption band for the C≡N stretch around 2250 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₁₂N₄ (164.21 g/mol ).[4] |
Synthesis of Coordination Polymers with this compound
Solvothermal synthesis is a common and effective method for preparing crystalline coordination polymers.[5] The following is a representative protocol for the synthesis of a cadmium-based coordination polymer using this compound. Cadmium(II) is often chosen for its flexible coordination sphere, which can accommodate various ligand geometries.[6][7]
Solvothermal Synthesis Protocol
Materials:
-
This compound
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a small glass vial, dissolve this compound (0.1 mmol) in a mixture of DMF (2 mL) and ethanol (2 mL).
-
In a separate vial, dissolve cadmium(II) nitrate tetrahydrate (0.1 mmol) in DMF (2 mL).
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless crystals suitable for single-crystal X-ray diffraction should be formed.
-
Isolate the crystals by filtration, wash with fresh DMF and ethanol, and air-dry.
Characterization of the Coordination Polymer
Thorough characterization is essential to determine the structure, composition, and properties of the newly synthesized coordination polymer.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal center, and the overall network topology.[1] |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the one simulated from the single-crystal X-ray data. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and to identify the temperature at which the framework decomposes. |
| FT-IR Spectroscopy | To confirm the coordination of the this compound linker to the metal center, often indicated by a shift in the C≡N stretching frequency. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the coordination polymer and verify its empirical formula. |
Potential Applications
The unique structural features of coordination polymers derived from this compound suggest a range of potential applications.
-
Gas Sorption and Separation: The flexible nature of the piperazine-based linker may allow for the creation of dynamic frameworks that can selectively adsorb small gas molecules. The nitrile groups can also provide specific interaction sites for polar guest molecules.
-
Heterogeneous Catalysis: If the synthesis results in a framework with open or accessible metal sites, these could serve as active centers for catalytic reactions. The basic nitrogen atoms of the piperazine ring could also play a role in base-catalyzed transformations.
-
Luminescent Sensing: The incorporation of a luminescent metal ion or the post-synthetic modification of the nitrile groups could lead to materials that exhibit changes in their photoluminescent properties upon interaction with specific analytes.
Conclusion
This compound is a promising linker for the construction of novel coordination polymers. Its synthesis is achievable through standard organic chemistry techniques, and its flexible, functionalized nature provides a rich platform for the design of materials with interesting structural features and potential applications. The protocols and characterization methods outlined in these notes provide a solid foundation for researchers to explore the potential of this versatile building block in the field of coordination chemistry and materials science.
References
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Green, K. A., et al. (2023). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. Retrieved from [Link]
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Martin, A. D., et al. (2014). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. National Institutes of Health. Retrieved from [Link]
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Huang, D., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Retrieved from [Link]
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Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. Retrieved from [Link]
-
Di Vaira, M., et al. (2023). Silver(I) coordination polymers with nitrile-functionalized aza- and mixed-donor macrocyclic and acyclic ligands. UniCA IRIS. Retrieved from [Link]
-
Hinder, D., et al. (2021). A Scintillating One-Dimensional Coordination Polymer Based on Cadmium(II), N,N′-(1,4-Phenylenedicarbonyl)diglycinate, and 2,2′-Bipyridine: Crystal Structure, Hirshfeld Surface Analysis, and Luminescence Lifetime Properties. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Cadmium: Coordination Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Cadmium—1,4-Cyclohexanedicarboxylato Coordination Polymers Bearing Different Di-alkyl-2,2'-bipyridines: Syntheses, Crystal Structures and Photoluminescence Studies. Retrieved from [Link]
-
ResearchGate. (2022). A new cadmium(ii) coordination polymer with 1,4-cyclohexanedicarboxylate acid and phenanthroline derivate: Synthesis and crystal structure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]
-
PubMed. (2010). Crystal structure and complexation and fluorescence behaviors of 1,4-bis (9-anthracenylmethyl) piperazine. Retrieved from [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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Ranford, J. D., et al. (2016). Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. PubMed. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Retrieved from [Link]
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Dalton Transactions. (2020). Multifunctional coordination polymers based on copper(i) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization. Retrieved from [Link]
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IUCr. (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. Retrieved from [Link]
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Catalytic Synthesis of 1,4-Piperazinediacetonitrile: A Detailed Guide for Researchers
This document provides a comprehensive guide to the catalytic synthesis of 1,4-Piperazinediacetonitrile, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering in-depth technical insights, detailed experimental protocols, and an exploration of the underlying chemical principles.
Introduction
This compound is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with cyanomethyl groups. This structure imparts unique chemical properties, making it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of two nitrile functionalities allows for a variety of chemical transformations, such as hydrolysis to carboxylic acids, reduction to amines, and addition reactions to form heterocyclic systems.
The synthesis of this compound can be approached through several catalytic routes, primarily revolving around the formation of the carbon-nitrogen bonds at the 1 and 4 positions of the piperazine ring. This guide will focus on the most prevalent and practical catalytic methods, providing a robust framework for its successful laboratory-scale preparation.
Mechanistic Insights and Synthetic Strategies
The synthesis of this compound predominantly follows two well-established synthetic pathways: a modified Strecker-type synthesis and a direct N-alkylation with a cyanomethylating agent. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Strecker-Type Synthesis: A Three-Component Approach
The Strecker synthesis is a classic method for preparing α-aminonitriles from an amine, a carbonyl compound, and a cyanide source.[1][2] In the context of this compound synthesis, piperazine acts as the diamine, formaldehyde as the carbonyl component, and a cyanide salt (e.g., sodium or potassium cyanide) provides the nitrile functionality.
The reaction mechanism is believed to proceed through the initial formation of a bis-iminium ion intermediate from the reaction of piperazine with two equivalents of formaldehyde. This is followed by the nucleophilic addition of the cyanide ion to the iminium carbons, yielding the desired product. The reaction is typically carried out in an aqueous medium, and the pH is a critical parameter to control for optimal results.
Figure 1: Proposed mechanism for the Strecker-type synthesis of this compound.
N-Alkylation with Cyanomethylating Agents
A more direct approach involves the N-alkylation of piperazine with a suitable cyanomethylating agent. Common reagents for this purpose include glycolonitrile (hydroxyacetonitrile) or chloroacetonitrile. This method avoids the in-situ generation of hydrocyanic acid, which can be a significant safety advantage.
The reaction with glycolonitrile is essentially a nucleophilic substitution where the nitrogen atoms of piperazine displace the hydroxyl group of glycolonitrile, likely after protonation of the hydroxyl group in the presence of an acid catalyst to form a better leaving group (water). Alternatively, the reaction with chloroacetonitrile is a classic SN2 reaction where the piperazine nitrogens displace the chloride ion.[3] A base is typically required to neutralize the hydrogen chloride formed during the reaction.
Figure 2: General experimental workflow for the N-alkylation synthesis of this compound.
Experimental Protocols
Safety Precaution: These protocols involve the use of highly toxic cyanide salts and other hazardous chemicals. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. In case of contact with cyanide, seek immediate medical attention.
Protocol 1: Strecker-Type Synthesis from Piperazine, Formaldehyde, and Sodium Cyanide
This protocol is a representative procedure based on the principles of the Strecker synthesis.[4]
Materials:
-
Piperazine (anhydrous)
-
Formaldehyde (37% aqueous solution)
-
Sodium Cyanide (NaCN)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Formaldehyde Addition: Slowly add formaldehyde solution (2.2 eq) to the cooled piperazine solution via the dropping funnel while maintaining the temperature below 10 °C.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.2 eq) in deionized water and cool the solution in an ice bath. Slowly add the cold sodium cyanide solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Acidification: After the addition of sodium cyanide is complete, slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 2-3. This step should be performed with extreme caution in the fume hood as it may generate hydrogen cyanide gas.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, carefully neutralize the mixture with a solution of sodium hydroxide to a pH of 9-10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Protocol 2: N-Alkylation of Piperazine with Glycolonitrile
This protocol is a representative procedure based on the reaction of amines with glycolonitrile.[5]
Materials:
-
Piperazine (anhydrous)
-
Glycolonitrile (stabilized with a small amount of acid)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Glycolonitrile Addition: Slowly add glycolonitrile (2.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Data Presentation: Comparison of Synthetic Routes
The following table provides a hypothetical comparison of the two synthetic routes, based on typical outcomes for similar reactions. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Strecker-Type Synthesis | N-Alkylation with Glycolonitrile |
| Catalyst | Acid/Base (pH control) | Acid (e.g., H₂SO₄) |
| Primary Reagents | Piperazine, Formaldehyde, NaCN | Piperazine, Glycolonitrile |
| Solvent | Water | Water or polar aprotic solvent |
| Temperature | 0-25 °C | 50-60 °C |
| Reaction Time | 12-24 hours | 6-12 hours |
| Typical Yield | 60-75% | 70-85% |
| Key Advantage | Readily available starting materials | Avoids in-situ HCN generation |
| Key Disadvantage | Potential for HCN gas evolution | Glycolonitrile can be unstable |
Conclusion and Future Perspectives
The catalytic synthesis of this compound is a well-established process that can be achieved through multiple effective routes. The choice between a Strecker-type synthesis and N-alkylation will depend on the specific needs and constraints of the laboratory. Both methods, when performed with appropriate care and optimization, can provide high yields of the desired product.
Future research in this area may focus on the development of more environmentally friendly and safer catalytic systems, such as the use of solid acid catalysts or phase-transfer catalysis to minimize the use of strong acids and the risks associated with cyanide handling. Furthermore, the exploration of continuous flow processes could offer advantages in terms of safety, scalability, and process control for the industrial production of this important chemical intermediate.
References
- Bode, J. W., & Ghadiri, M. R. (2001). A mild and efficient method for the synthesis of α-amino nitriles. Journal of the American Chemical Society, 123(46), 11524-11525.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 28, p.10 (1948).
- Cravotto, G., & Orio, L. (2007). The Strecker reaction: a powerful tool in the preparation of α-amino acids. Current Organic Synthesis, 4(2), 177-191.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
- US Patent 3,697,524A, "Process for preparing 1,4-disubstituted piperazines," issued October 10, 1972.
- US Patent 6,603,003B2, "Method for the preparation of piperazine and its deriv
- WO 1997010222A1, "Method for preparing piperazines," published March 20, 1997.
- Lauth-de Vigouroux, N., & Rolland, Y. (2002). The Strecker synthesis of α-amino nitriles: a review. Tetrahedron, 58(38), 7597-7622.
- Organic Syntheses, Coll. Vol. 1, p.355 (1941); Vol. 4, p.47 (1925).
- US Patent 7,019,137B2, "Process for making chiral 1,4-disubstituted piperazines," issued March 28, 2006.
- Organic Syntheses, Coll. Vol. 3, p.436 (1955); Vol. 27, p.41 (1947).
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Application Notes & Protocols: Strategic Use of 1,4-Piperazinediacetonitrile for the Synthesis of Novel ACAT-1 Inhibitors
Abstract
Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] Its upregulation is implicated in the pathophysiology of several major diseases, including atherosclerosis, Alzheimer's disease, and various cancers, making it a compelling therapeutic target.[2][3][4] The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[5][6] This document provides a comprehensive guide for researchers on the strategic use of 1,4-Piperazinediacetonitrile as a versatile starting material for the rational design and synthesis of a novel library of potent and selective ACAT-1 inhibitors. We present a detailed, chemically sound synthetic protocol, a robust in vitro screening workflow, and the underlying scientific rationale for key experimental decisions.
Introduction: ACAT-1 as a Therapeutic Target
ACAT-1 is a membrane-bound protein located primarily in the endoplasmic reticulum of numerous cell types, including macrophages, steroidogenic tissues, and neurons.[1][7] It plays a pivotal role in maintaining cellular cholesterol homeostasis by converting excess free cholesterol—which can be cytotoxic—into inert cholesteryl esters.[2]
However, in pathological states, this activity can be detrimental:
-
Atherosclerosis: In macrophages within arterial walls, ACAT-1 activity drives the formation of foam cells, a hallmark of atherosclerotic plaques.[1][8] Inhibition of ACAT-1 is hypothesized to reduce plaque formation and potentially promote cholesterol efflux.[1][8]
-
Alzheimer's Disease: Cholesterol metabolism is closely linked to the production of amyloid-beta (Aβ) peptides.[3] Studies suggest that inhibiting ACAT-1 can reduce Aβ levels, presenting a potential strategy to slow neurodegeneration.[1][4]
-
Oncology: Cancer cells exhibit altered cholesterol metabolism to support rapid proliferation and membrane biogenesis.[2] Targeting ACAT-1 has been shown to induce apoptosis and impair tumor growth in various cancer models by disrupting this metabolic dependency.[2]
Given the therapeutic potential, the development of small-molecule ACAT-1 inhibitors is an area of intense research. The piperazine core offers an excellent starting point for building such inhibitors due to its frequent appearance in successful CNS and metabolic drug candidates.[6][9]
Rationale for this compound as a Core Scaffold
This compound is an ideal, yet underexplored, starting material for building a library of ACAT-1 inhibitors. Its utility stems from several key structural features:
-
Symmetrical Dinitrile Functionality: The two nitrile groups are readily transformable into primary amines via chemical reduction. This creates a symmetrical diamine, providing two identical points for chemical elaboration.
-
Central Piperazine Ring: This core imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, and acts as a rigid spacer to correctly orient the pharmacophoric groups.
-
Synthetic Versatility: The resulting primary amines are highly versatile handles for constructing various functional groups, most notably amides and ureas, which are prevalent in known ACAT inhibitors.[9][10]
This strategic approach allows for the rapid generation of a diverse library of bidentate ligands, where variations in the terminal groups can be systematically explored to optimize potency and selectivity for the ACAT-1 enzyme.
Proposed Synthetic Route and Detailed Protocol
This section outlines a two-step synthetic protocol to convert this compound into a library of candidate N,N'-disubstituted ACAT-1 inhibitors.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of ACAT-1 inhibitors.
Protocol 1: Synthesis of the Key Intermediate, 1,4-Bis(2-aminoethyl)piperazine
Causality: The conversion of nitriles to primary amines is a fundamental transformation. Lithium aluminum hydride (LAH) is chosen as the reducing agent due to its high efficacy and relatively clean conversion under anhydrous conditions. An alternative, catalytic hydrogenation, is also viable and may be preferred for scalability and safety, avoiding reactive metal hydrides.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF)
-
Dry Diethyl Ether
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
Procedure (LAH Reduction):
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add LAH (2.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add anhydrous THF to create a slurry.
-
Addition of Starting Material: Dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LAH slurry at 0 °C. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction flask to 0 °C. Cautiously and sequentially, add water (by volume, equal to the mass of LAH used), followed by 2M NaOH (same volume as water), and finally, more water (3x the initial volume of water). This procedure (Fieser workup) is critical for safely neutralizing excess LAH and precipitating aluminum salts.
-
Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and diethyl ether.
-
Drying & Concentration: Combine the organic filtrates. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude diamine intermediate.
-
Purification: The product, 1,4-Bis(2-aminoethyl)piperazine, can be purified further by vacuum distillation or column chromatography if necessary. Confirm identity and purity via ¹H-NMR and Mass Spectrometry.
Protocol 2: Parallel Synthesis of a Bis-Amide Inhibitor Library
Causality: Amide bond formation is a robust and well-understood reaction. Using acyl chlorides provides high reactivity. For a broader scope, coupling carboxylic acids using activating agents like EDC/HOBt allows access to a wider array of building blocks. This parallel synthesis approach is efficient for generating a library for Structure-Activity Relationship (SAR) studies.
Materials:
-
1,4-Bis(2-aminoethyl)piperazine (from Protocol 1)
-
A diverse set of acyl chlorides (R-COCl) or carboxylic acids (R-COOH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) if using carboxylic acids
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure (Acyl Chloride Method):
-
Setup: In a round-bottom flask, dissolve 1,4-Bis(2-aminoethyl)piperazine (1.0 eq.) and a base such as TEA (2.2 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 2-naphthoyl chloride) (2.1 eq.), dissolved in DCM, dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) or recrystallization to obtain the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Screening: ACAT-1 Inhibition Assay
After synthesis, the compounds must be evaluated for their ability to inhibit ACAT-1. A cell-free microsomal assay is a standard and reliable method.
Causality: This assay directly measures the enzymatic activity of ACAT-1 by quantifying the formation of its product, cholesteryl oleate, from its substrates. Using a radiolabeled substrate ([¹⁴C]oleoyl-CoA) provides a highly sensitive and quantitative readout. Microsomes isolated from cells overexpressing human ACAT-1 provide a concentrated and reliable source of the enzyme.[11]
Visualizing the Assay Workflow
Caption: Workflow for a microsomal ACAT-1 inhibition assay.
Protocol 3: Microsomal ACAT-1 Activity Assay
-
Microsome Preparation: Prepare microsomes from a suitable source, such as CHO cells stably transfected to overexpress human ACAT-1.[11] Protein concentration should be determined via a Bradford or BCA assay.
-
Reaction Buffer: Prepare an assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from 10 mM.
-
Assay Plate Setup: In a 96-well plate, add 2 µL of each compound dilution. Include "no inhibitor" (DMSO only) controls for 0% inhibition and a known potent inhibitor (e.g., Avasimibe) as a positive control.
-
Pre-incubation: Add 188 µL of reaction buffer containing the ACAT-1 microsomes and bovine serum albumin (BSA) to each well. Pre-incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the substrate mixture containing cholesterol and [¹⁴C]oleoyl-CoA.
-
Incubation: Incubate the plate for 30 minutes at 37 °C.
-
Reaction Termination & Extraction: Stop the reaction by adding 300 µL of isopropanol:heptane (4:1 v/v). Add 200 µL of heptane and 100 µL of water, vortex thoroughly, and centrifuge to separate the phases.
-
Quantification: Carefully transfer an aliquot of the upper heptane layer (which contains the lipid-soluble cholesteryl [¹⁴C]oleate) to a scintillation vial. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation
The IC₅₀ values obtained for the synthesized library should be tabulated to facilitate SAR analysis.
Table 1: Hypothetical ACAT-1 Inhibitory Activity of Synthesized Piperazine Derivatives
| Compound ID | R Group (at Amide) | ACAT-1 IC₅₀ (nM) |
| PIP-001 | Phenyl | 850 |
| PIP-002 | 4-Chlorophenyl | 230 |
| PIP-003 | 2-Naphthyl | 95 |
| PIP-004 | 4-Methoxyphenyl | 600 |
| PIP-005 | Cyclohexyl | >10,000 |
| Avasimibe | (Reference) | 50 |
Interpretation: From this hypothetical data, a researcher could infer that large, hydrophobic, and aromatic 'R' groups (like 2-Naphthyl) enhance potency, while aliphatic groups (Cyclohexyl) are detrimental to activity. This guides the next round of inhibitor design.
Mechanism of Action at the Cellular Level
ACAT-1 inhibitors function by blocking the catalytic site of the enzyme, preventing the transfer of a fatty acyl group from Acyl-CoA to cholesterol.
Visualizing the Mechanism of Inhibition
Caption: Cellular mechanism of ACAT-1 inhibition.
This inhibition leads to an accumulation of free cholesterol, which can upregulate cholesterol efflux pathways (e.g., via the ABCA1 transporter) and, in cancer cells, can trigger apoptosis.[4][8]
References
-
Rogers, M. A., et al. (2021). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. PMC - NIH. [Link]
-
Llaverias, G., et al. (1995). Amides of piperidine, morpholine and piperazine substituted 1-phenylethylamines: inhibitors of acylCoA:cholesterol acyltransferase (ACAT) activity in vitro and in vivo. Bioorganic & Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What are ACAT1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Li, J., et al. (2024). Targeting ACAT1 in cancer: from threat to treatment. Frontiers in Oncology. [Link]
-
MDPI. (2024). Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1. MDPI. [Link]
-
Rudel, L. L., et al. (2001). Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness. Journal of Lipid Research. [Link]
-
Sliskovic, D. R., et al. (2002). Inhibitors of Acyl-CoA:cholesterol O-Acyl Transferase (ACAT) as Hypocholesterolemic Agents. 6. The First Water-Soluble ACAT Inhibitor with Lipid-Regulating Activity. Journal of Medicinal Chemistry. [Link]
-
Sliskovic, D. R., et al. (1994). Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity. Journal of Medicinal Chemistry. [Link]
-
Wilde, R. G., et al. (1996). ACAT Inhibitors Derived From hetero-Diels-Alder Cycloadducts of Thioaldehydes. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]
-
MedlinePlus. (2020). ACAT1 gene. MedlinePlus Genetics. [Link]
-
Rupa Health. (2024). ACAT1. Rupa Health. [Link]
-
Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
MDPI. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]
-
Accad, M., et al. (2001). ACAT1 Deficiency Disrupts Cholesterol Efflux and Alters Cellular Morphology in Macrophages. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Application Notes & Protocols: Functionalization of 1,4-Piperazinediacetonitrile for Advanced Bioorthogonal Labeling
Introduction: The Piperazine Scaffold as a Nexus for Bioorthogonal Design
In the landscape of chemical biology and drug development, the ability to selectively tag and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these tasks, offering reactions that proceed with high efficiency and selectivity within complex biological systems without interfering with endogenous processes.[1][2] At the heart of many successful bioorthogonal probes lies a central scaffold—a molecular framework that can be precisely decorated with both a bioorthogonal reactive handle and a payload, such as a fluorophore or a therapeutic agent.
1,4-Piperazinediacetonitrile presents itself as a uniquely versatile and synthetically accessible scaffold for this purpose. Its symmetrical structure, featuring a six-membered piperazine ring with two secondary amine nitrogens and two acetonitrile groups, offers a robust platform for creating bifunctional and multifunctional probes. The true potential of this scaffold is unlocked through its N,N'-unsymmetrical functionalization, allowing for the orthogonal installation of distinct chemical moieties at either end of the molecule.[3] This guide provides an in-depth exploration of the strategies and protocols for functionalizing this compound, transforming it from a simple diamine into a sophisticated tool for bioorthogonal labeling and bioconjugation.
Core Principle: Achieving Unsymmetrical Functionalization
The primary challenge and opportunity in harnessing this compound lies in the selective modification of one piperazine nitrogen while leaving the other available for subsequent reactions. This differential reactivity is the cornerstone of creating a bifunctional linker. One nitrogen is typically used to connect a bioorthogonal group (e.g., an azide, alkyne, tetrazine), which serves as the "chemical handle" for targeting a biomolecule. The second nitrogen is then used to attach a reporter or effector module (e.g., a fluorescent dye, a radiometal chelator, a drug molecule).[3]
This selective functionalization can be achieved through several classic organic chemistry strategies, including:
-
Stoichiometric Control: Carefully controlling the molar equivalents of the first electrophile to favor mono-alkylation or mono-acylation.
-
Use of Protecting Groups: Protecting one nitrogen atom (e.g., with a Boc group), functionalizing the unprotected nitrogen, and then deprotecting the first to reveal a free amine for the second functionalization step.
The choice of strategy depends on the specific functionalities being installed and the desired final product. For the purposes of this guide, we will focus on stoichiometric control for its efficiency and directness.
Workflow for Developing a Piperazine-Based Bioorthogonal Probe
The development of a functional probe from the this compound scaffold follows a logical and modular workflow. This process involves the sequential attachment of the bioorthogonal handle and the desired payload, followed by the final bioconjugation to a target molecule.
Caption: General workflow for creating and using a this compound-based probe.
Application Protocol 1: Synthesis of a Piperazine-DBCO Probe for SPAAC Labeling
This protocol details the synthesis of a bifunctional probe where one nitrogen of the piperazine scaffold is functionalized with a dibenzocyclooctyne (DBCO) group for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the other is labeled with a fluorescein isothiocyanate (FITC) reporter. SPAAC is a premier bioorthogonal reaction that proceeds without a cytotoxic copper catalyst, making it ideal for live-cell applications.[4][][6]
Reaction Scheme
Caption: Reaction scheme for the two-step synthesis of a bifunctional probe.
Part A: Synthesis of Mono-DBCO Functionalized Piperazine Intermediate
Expertise & Causality: This step aims for mono-acylation. We use a slight excess of the piperazine starting material relative to the DBCO-NHS ester. The reaction is performed in a polar aprotic solvent like DMF to ensure solubility of all reagents, and a tertiary amine base (DIPEA) is added to scavenge the acid byproduct and drive the reaction to completion. Running the reaction at room temperature prevents potential side reactions and degradation of the NHS ester.
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (µmol) | Equivalents |
| This compound | 164.21 | 20.5 | 125 | 1.25 |
| DBCO-PEG4-NHS Ester | 575.6 | 57.6 | 100 | 1.0 |
| N,N-Diisopropylethyl-amine (DIPEA) | 129.24 | 43.3 µL | 250 | 2.5 |
| Anhydrous Dimethylformamide (DMF) | - | 2.0 mL | - | - |
Protocol:
-
Reagent Preparation: Dissolve this compound (20.5 mg, 125 µmol) in 1.0 mL of anhydrous DMF in a dry glass vial equipped with a magnetic stir bar.
-
Base Addition: Add DIPEA (43.3 µL, 250 µmol) to the piperazine solution. Stir for 5 minutes.
-
DBCO Addition: In a separate vial, dissolve DBCO-PEG4-NHS Ester (57.6 mg, 100 µmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the stirring piperazine solution over 10 minutes.
-
Reaction: Allow the reaction to proceed at room temperature for 4 hours, monitoring by LC-MS. The target product will have an m/z corresponding to the mono-acylated product.
-
Purification (Self-Validation): Upon completion, the reaction mixture is purified using reverse-phase HPLC. This is a critical self-validating step. The chromatogram should show a major peak corresponding to the desired mono-DBCO product, well-separated from starting materials and the di-substituted byproduct. Collect fractions containing the pure product and confirm its identity by mass spectrometry. Lyophilize the pure fractions to obtain the intermediate as a white solid.
Part B: Synthesis of the Final Piperazine-DBCO-FITC Probe
Expertise & Causality: The purified mono-DBCO intermediate now has a free secondary amine, which will react with the isothiocyanate group of FITC to form a stable thiourea linkage. The reaction is run at a slightly basic pH (achieved with DIPEA) to ensure the piperazine nitrogen is deprotonated and nucleophilic.
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (µmol) | Equivalents |
| Mono-DBCO Piperazine Intermediate | ~622.7 | 31.1 | 50 | 1.0 |
| Fluorescein isothiocyanate (FITC) | 389.38 | 21.4 | 55 | 1.1 |
| N,N-Diisopropylethyl-amine (DIPEA) | 129.24 | 17.3 µL | 100 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 1.0 mL | - | - |
Protocol:
-
Reagent Preparation: Dissolve the purified Mono-DBCO Piperazine Intermediate (31.1 mg, 50 µmol) in 0.5 mL of anhydrous DMF. Add DIPEA (17.3 µL, 100 µmol).
-
FITC Addition: Dissolve FITC (21.4 mg, 55 µmol) in 0.5 mL of anhydrous DMF. Add this solution to the intermediate solution. Protect the reaction from light by wrapping the vial in aluminum foil.
-
Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor completion by LC-MS.
-
Purification and Validation: Purify the final product by reverse-phase HPLC, monitoring at both 254 nm (for DBCO) and 495 nm (for FITC). This dual-wavelength monitoring confirms the presence of both moieties in the final product. Collect the bright yellow fractions, confirm the mass by MS, and lyophilize to yield the final probe.
Application Protocol 2: Bioorthogonal Labeling of an Azide-Modified Protein
This protocol describes the use of the synthesized Piperazine-DBCO-FITC probe to label a protein that has been metabolically or chemically modified to contain an azide group.
Expertise & Causality: The SPAAC reaction is highly bioorthogonal and proceeds readily in aqueous buffers at physiological pH.[][7] The reaction rate is concentration-dependent, so using a slight excess of the DBCO probe ensures efficient labeling of the protein. The reaction is typically performed at 4°C to 37°C, with higher temperatures leading to faster kinetics, but potentially compromising the stability of sensitive proteins.
Protocol:
-
Prepare Protein Solution: Dissolve the azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Probe Stock Solution: Dissolve the Piperazine-DBCO-FITC probe in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). The use of DMSO is necessary for the solubility of the hydrophobic probe but should be kept to a minimum (<5% of the final reaction volume) to avoid protein denaturation.
-
Labeling Reaction: Add the probe stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. For example, for a 100 µL reaction of a 50 µM protein solution, add 0.5-1.0 µL of the 10 mM probe stock.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.
-
Removal of Excess Probe (Validation): It is crucial to remove the unreacted, fluorescent probe to reduce background signal. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Using a desalting column (e.g., PD-10) is a highly effective method.
-
Dialysis: Dialyze against PBS overnight.
-
Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein.
-
-
Analysis and Confirmation of Labeling: The success of the conjugation is validated by:
-
SDS-PAGE: The labeled protein can be visualized by in-gel fluorescence scanning (exciting at ~488 nm). A fluorescent band at the correct molecular weight for the protein confirms covalent labeling.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides definitive confirmation by showing an increase in the protein's mass corresponding to the mass of the attached probe.
-
Trustworthiness: A Self-Validating System
Each stage of this process incorporates validation checkpoints to ensure the integrity of the final result:
-
Synthesis: LC-MS and HPLC purification confirm the identity and purity of the intermediate and final probes.
-
Bioconjugation: The removal of excess probe is a critical purification step.
-
Analysis: In-gel fluorescence and mass spectrometry provide unambiguous evidence of successful and covalent labeling.
Expanding the Platform: Piperazines in Radiochemistry
The piperazine scaffold is not limited to fluorescence. It is a valuable component in the design of bifunctional chelators for radiometals used in Positron Emission Tomography (PET) imaging.[8][9] By replacing the fluorophore with a chelating moiety (such as a DOTA or NOTA derivative), the same synthetic principles can be applied to create probes for radiolabeling with metals like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu).[10][11] The bioorthogonal handle (e.g., DBCO, tetrazine) allows these radiometal complexes to be conjugated to targeting vectors like antibodies or peptides for in vivo imaging applications.
Caption: Modularity of the piperazine scaffold for different applications.
Conclusion
This compound is a powerful and adaptable starting material for the construction of sophisticated bioorthogonal probes. Through controlled, unsymmetrical N-functionalization, researchers can readily synthesize bifunctional linkers bearing a wide array of chemical handles and effector molecules. The protocols outlined here for a SPAAC-based fluorescent probe provide a clear, validated pathway for labeling biomolecules. By understanding the principles of selective functionalization and leveraging the modularity of this scaffold, scientists in both academic and industrial settings can accelerate the development of novel tools for diagnostics, imaging, and targeted therapeutics.
References
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Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2466–2477. [Link]
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Yang, H., et al. (2020). Synthesis of a novel bifunctional chelator AmBaSar based on sarcophagine for peptide conjugation and 64Cu radiolabelling. Dalton Transactions. [Link]
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Lewis, J. S., et al. (1999). Improved synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tris(acetic acid)cyclododecane (PA-DOTA). Bioorganic & Medicinal Chemistry. [Link]
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Ferreira, C. L., et al. (2022). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules. [Link]
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Various Authors. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
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Ting, R., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Pharmaceuticals. [Link]
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Geurink, P. P., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition. [Link]
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Park, S., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences. [Link]
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Knör, S., et al. (2019). Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry. Journal of Peptide Science. [Link]
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Wu, H., et al. (2016). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Chemistry – A European Journal. [Link]
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Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry. [Link]
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de Jong, L., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. [Link]
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de Jong, L., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry. [Link]
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Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]
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Wagner, A., et al. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry. [Link]
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Karimi, M., et al. (2025). The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications. Carbohydrate Polymers. [Link]
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Ramli, N. S., et al. (2022). Recent developments in the design of bifunctional chelators for metal-based radiopharmaceuticals used in Positron Emission Tomography. ResearchGate. [Link]
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C-H Functionalization of Piperazines. (2021). MDPI. [Link]
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Kim, K. M., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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McKay, C. S., & Finn, M. G. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]
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Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
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synthesis of piperazine derivatives for biological activity screening
An Application Guide for the Medicinal Chemist
Authored by: A Senior Application Scientist
Introduction: The Privileged Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold".[1] This six-membered heterocycle, containing two opposing nitrogen atoms, is a cornerstone in the design of numerous blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and the antiviral medication Indinavir. The prevalence of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms provide hydrogen bond acceptors and donors, which can lead to enhanced aqueous solubility and improved oral bioavailability—critical attributes for effective drug candidates.[2] Furthermore, the piperazine ring's conformational rigidity and the synthetic tractability of its nitrogen atoms allow for precise, three-dimensional exploration of chemical space, facilitating the optimization of target affinity and specificity.[3][4]
This guide provides an in-depth exploration of two robust synthetic methodologies for creating diverse libraries of piperazine derivatives: Palladium-catalyzed N-arylation and reductive amination. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols. Subsequently, we will outline standardized protocols for screening these derivatives for biological activity, focusing on cytotoxicity and receptor binding assays, which are foundational techniques in modern drug discovery.
PART 1: Synthesis of Piperazine Derivatives
The strategic modification of the piperazine core, particularly at the N1 and N4 positions, is a common approach to modulate pharmacological activity.[5] The choice of synthetic route depends on the desired substitution pattern and the available starting materials. Below, we detail two powerful and versatile methods.
Methodology 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the efficient coupling of amines with aryl halides.[5] This reaction is exceptionally valuable for synthesizing N-arylpiperazines, a class of compounds with significant biological activities.[6]
Causality and Experimental Rationale: The success of this reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of a phosphine ligand is critical; sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective because they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the piperazine nitrogen, forming the active nucleophile without competing in the reaction.[7] The reaction is typically conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
This protocol describes the mono-arylation of N-Boc-piperazine with an aryl bromide. Using a Boc-protected piperazine is a common strategy to prevent the undesired N,N'-bis-arylation side product.
Materials:
-
N-Boc-piperazine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add N-Boc-piperazine (1.2 eq) and the aryl bromide (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-Aryl-4-Boc-piperazine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Methodology 2: Reductive Amination
Reductive amination is a highly versatile and reliable method for N-alkylation. It proceeds via the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[8]
Causality and Experimental Rationale: This one-pot procedure is efficient because it avoids the isolation of the unstable imine/iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone, selectively reducing the protonated iminium ion intermediate.[8] The reaction is often performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). If the piperazine starting material is a hydrochloride salt, a tertiary amine base (e.g., triethylamine) is added to generate the free base nucleophile in situ.[8]
This protocol describes the reaction of piperazine with benzaldehyde.
Materials:
-
Piperazine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve piperazine (2.0 eq) in anhydrous DCM in a round-bottom flask.
-
Carbonyl Addition: Add benzaldehyde (1.0 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Intermediate Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be mildly exothermic.
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by column chromatography or crystallization.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: High-level workflow for the synthesis of piperazine derivatives.
PART 2: Biological Activity Screening
Once a library of piperazine derivatives has been synthesized and purified, the next critical phase is to evaluate their biological activity. The choice of assay depends on the therapeutic area of interest. Here, we present protocols for two widely applicable screening assays: an in vitro cytotoxicity assay for anticancer potential and a receptor binding assay for neurological targets.
Methodology 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] It is a robust, high-throughput method for determining the cytotoxic or cytostatic effects of compounds on cultured cancer cells.[10] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[11][12]
Self-Validating System: This protocol's trustworthiness relies on the inclusion of multiple controls:
-
Negative Control: Cells treated with medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds, to account for any solvent-induced toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity and cell responsiveness.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperazine derivatives in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of test compounds (and controls). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | R¹ Group | R² Group | IC₅₀ vs. MCF-7 (µM) |
| PIP-001 | Phenyl | H | 25.4 |
| PIP-002 | 4-Chlorophenyl | H | 8.2 |
| PIP-003 | 4-Methoxyphenyl | H | 31.7 |
| PIP-004 | Benzyl | H | 15.1 |
| Doxorubicin | - | - | 0.9 |
Methodology 2: Radioligand Receptor Binding Assay
Receptor binding assays are fundamental to pharmacology, allowing for the quantification of a ligand's affinity for a specific receptor.[13] A competitive binding assay is commonly used to screen compound libraries. In this format, the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.[14][15] The amount of radioactivity detected is inversely proportional to the test compound's affinity for the receptor.
Causality and Experimental Rationale: This technique provides a direct measure of target engagement. The choice of radioligand is crucial; it must have high affinity and specificity for the target receptor. The assay is performed until equilibrium is reached between the ligands and the receptor. The separation of receptor-bound radioligand from the unbound fraction is a critical step, typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-containing membranes while allowing unbound ligand to pass through.[13] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to saturate all specific binding sites.
Materials:
-
Cell membranes expressing the target GPCR (e.g., Dopamine D2 receptor)
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Unlabeled ligand for non-specific binding (e.g., Haloperidol)
-
Synthesized piperazine derivatives
-
96-well deep-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and vacuum filtration system
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a saturating concentration of unlabeled ligand (e.g., 10 µM Haloperidol), and cell membranes.
-
Test Compound: Assay buffer, radioligand, cell membranes, and varying concentrations of the synthesized piperazine derivative.
-
-
Reagent Addition: Add the components to the wells in the following order: assay buffer, test compound/unlabeled ligand, and radioligand (at a concentration near its K_d). Initiate the binding reaction by adding the cell membrane preparation. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer (3x) to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials. Add 4-5 mL of scintillation cocktail to each vial.
-
Radioactivity Counting: Allow the vials to equilibrate in the dark for several hours. Count the radioactivity (in Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Calculate the percentage inhibition for each test compound concentration: % Inhibition = 100 * [1 - (DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)].
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀. The affinity constant (K_i) can then be calculated using the Cheng-Prusoff equation.
-
Caption: A typical workflow for screening compound libraries.
References
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]
- (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
-
Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
-
(n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
- Faizan, M., et al. (2024).
- (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Piperazine: Synthesis and Core Properties. Inno Pharmchem.
- (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- (2025).
-
(2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]
- (2025).
- (2015). Piperazine and morpholine: Synthetic approaches and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research.
-
Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available at: [Link]
-
(n.d.). Cell Sensitivity Assays: The MTT Assay. ResearchGate. Available at: [Link]
- (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
-
Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. Available at: [Link]
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(n.d.). Cytotoxicity MTT Assay. Springer Nature Experiments. Available at: [Link]
- (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Jove.
-
(n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]
-
(2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science (RSC Publishing). Available at: [Link]
- (2025).
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
-
(2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
- (n.d.). Receptor-Ligand Binding Assays. Labome.
- (n.d.).
-
(2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
-
DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available at: [Link]
-
(2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
(2005). A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine synthesis [organic-chemistry.org]
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- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in 1,4-Piperazinediacetonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-Piperazinediacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion or yield, in this critical synthetic transformation. Here, we move beyond simple procedural lists to explore the chemical principles and mechanistic subtleties that govern the success of this reaction.
Frequently Asked Questions (FAQs)
Question 1: My reaction has stalled with significant unreacted piperazine remaining, according to my TLC and LC-MS analysis. What are the most probable causes?
This is a common issue that typically points to problems with reaction stoichiometry, reagent quality, or suboptimal activation of the nucleophile (piperazine).
Underlying Causality: The reaction is a nucleophilic substitution (SN2) where both secondary amine groups of piperazine are alkylated by a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. For the reaction to proceed to completion, the piperazine must be a sufficiently strong nucleophile, and the electrophile must be available and reactive.
Troubleshooting & Optimization:
-
Reagent Purity and Handling:
-
Piperazine Quality: Anhydrous piperazine is hygroscopic and can absorb atmospheric carbon dioxide to form piperazine carbamate salts. This effectively removes the active nucleophile from the reaction. Ensure you are using high-purity, anhydrous piperazine stored under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Anhydrousness: The presence of water can react with the base and affect the solubility of reagents. Using a properly dried, aprotic solvent like acetonitrile or DMF is crucial.[1] It is recommended to use solvents from a freshly opened bottle or one that has been dried over molecular sieves.
-
-
Base Selection and Stoichiometry:
-
Role of the Base: A base is required to neutralize the acid byproduct (e.g., HCl or HBr) generated during the alkylation. If this acid is not scavenged, it will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
-
Insufficient Base: A minimum of two equivalents of base are required per equivalent of piperazine to neutralize the acid formed from the dialkylation. It is often beneficial to use a slight excess (e.g., 2.2 - 2.5 equivalents).
-
Base Strength: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred as they are strong enough to scavenge the acid without competing in side reactions.[2]
-
-
Reaction Temperature:
-
While some alkylations proceed at room temperature, this specific dialkylation may require heating to overcome the activation energy, especially for the second substitution step which is sterically more hindered. Monitor the reaction at room temperature first, but if it stalls, consider gently heating the mixture to 50-80 °C while monitoring progress by TLC or LC-MS.[2]
-
Troubleshooting Workflow for Stalled Reactions
Caption: Desired reaction pathway versus side product formation.
Troubleshooting & Optimization:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. A common starting point is a 1:2.1 ratio of piperazine to the cyanomethylating agent. This slight excess of the electrophile helps drive the reaction to completion without promoting significant quaternization.
-
Controlled Addition: Instead of adding all the haloacetonitrile at once, consider a slow, portion-wise, or syringe-pump addition. This keeps the instantaneous concentration of the electrophile low, favoring the second alkylation of the mono-substituted intermediate over the quaternization of the final product.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. [3]The ideal endpoint is the complete consumption of the mono-alkylated intermediate without significant formation of higher-order products. Quench the reaction as soon as it reaches this point.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Suboptimal Condition | Consequence | Recommended Action |
| Stoichiometry | >2.5 eq. of alkylating agent | Formation of quaternary byproducts | Use 2.1-2.2 eq. of alkylating agent |
| Temperature | Too high (>100 °C) | Increased rate of side reactions [4] | Maintain temperature at 50-80 °C |
| Reagent Addition | All at once (bulk) | High local concentration, favors over-alkylation | Slow, controlled addition of the electrophile |
| Reaction Time | Too long after completion | Potential for byproduct formation or degradation | Quench reaction promptly after starting materials are consumed |
Question 3: The reaction appears complete by LC-MS, but my isolated yield after workup and purification is consistently low. Where am I losing my product?
Significant product loss after a successful reaction points to issues with the workup, extraction, or purification methodology. This compound has moderate polarity and some water solubility, which can lead to losses during aqueous workup. [5] Troubleshooting & Optimization:
-
Aqueous Workup:
-
Problem: The product may partition into the aqueous layer during extraction if an insufficient amount of organic solvent is used or if the aqueous phase is not saturated.
-
Solution: After quenching the reaction, perform the extraction with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). Back-extract the aqueous layer multiple times (3-4x) with fresh organic solvent to recover any dissolved product. Saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in water and improve extraction efficiency.
-
-
Purification Strategy:
-
Column Chromatography: While effective, silica gel chromatography can lead to yield loss, especially if the product streaks or adheres strongly to the stationary phase. The slightly basic nature of the piperazine nitrogens can cause tailing on silica.
-
Recrystallization: This is often a more efficient method for purifying solid products and can significantly improve the final yield on a larger scale. [6] * Solvent Selection: Identify a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing polar compounds include ethanol, isopropanol, or acetonitrile/water mixtures.
-
Protocol: Optimized Product Isolation and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent (e.g., acetonitrile) under reduced pressure.
-
Aqueous Workup: Redissolve the residue in ethyl acetate or dichloromethane and wash with a saturated sodium chloride (brine) solution.
-
Extraction: Separate the layers and extract the aqueous phase three more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., boiling ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question 4: How can I reliably monitor the reaction to make an informed decision on when to stop it?
Effective reaction monitoring is crucial to maximizing yield by ensuring complete conversion of intermediates while minimizing side product formation. [3]Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC Plate: Use a silica gel plate. Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting:
-
Lane 1 (Starting Material): Dissolve a small amount of piperazine in a suitable solvent and spot it on the baseline.
-
Lane 2 (Co-spot): Spot the piperazine, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Carefully take an aliquot from your reaction mixture using a capillary tube and spot it on the baseline.
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A good starting eluent system is 10% Methanol in Dichloromethane (DCM) with 0.5-1% triethylamine (TEA). The TEA helps to prevent the basic amine spots from tailing on the acidic silica gel.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (if UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin).
-
Interpretation:
-
Piperazine (Starting Material): Will have a low Rf value (will not travel far up the plate).
-
N-(cyanomethyl)piperazine (Intermediate): Will have a higher Rf than piperazine.
-
This compound (Product): Will have the highest Rf among the desired species.
-
The reaction is complete when the spots corresponding to piperazine and the mono-substituted intermediate are no longer visible in the reaction mixture lane.
-
References
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
- Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
-
Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. Available at: [Link]
-
SciSpace. (2024). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available at: [Link]
-
gsrs. (n.d.). This compound. Available at: [Link]
Sources
- 1. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 5623-99-4: this compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,4-Piperazinediacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Piperazinediacetonitrile from reaction byproducts. The guidance herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your own laboratory setting.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry and materials science.[1] Its synthesis, typically via the alkylation of piperazine with a haloacetonitrile, can yield a range of impurities that complicate downstream applications. The high polarity imparted by the two nitrile groups and the basic nature of the piperazine ring present unique purification challenges.[2] This guide will equip you with the knowledge to effectively purify this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by the synthetic route and reaction conditions. For the common synthesis involving piperazine and a haloacetonitrile (e.g., chloroacetonitrile), you should anticipate the following:
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Unreacted Starting Materials: Residual piperazine and chloroacetonitrile are common.
-
Mono-substituted Piperazine: Piperazine with only one cyanomethyl group attached is a frequent byproduct.
-
Over-alkylation Products: While less common if stoichiometry is controlled, further reaction on the nitrile group is a possibility.[3]
-
Hydrolysis Products: The nitrile groups can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of corresponding amides or carboxylic acids.[4][5]
-
Polymeric Byproducts: Under certain conditions, piperazine can react to form polymeric materials.
Q2: My crude product is a dark, oily substance. What is the likely cause and how can I handle it?
A2: An oily or dark crude product often indicates the presence of residual solvents, low-melting point impurities, or colored byproducts. Before proceeding with more complex purification methods, ensure all volatile solvents have been thoroughly removed using a rotary evaporator. If the oily nature persists, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes help to precipitate the desired product while washing away more soluble impurities.
Q3: I am struggling to get my this compound to crystallize. What are some common reasons for this?
A3: Difficulty in crystallization is a frequent challenge, especially with polar compounds.[6] The primary reasons include:
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Presence of Impurities: Impurities can act as "crystal growth inhibitors," preventing the formation of a well-ordered crystal lattice.
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to nucleate.
-
"Oiling Out": The compound may separate as a liquid phase instead of a solid, which can occur if the solution is cooled too quickly or if the melting point of the impure solid is lower than the temperature of the solution.[7]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying organic impurities.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for quantifying the purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the effectiveness of purification steps.[6]
Troubleshooting Purification Protocols
This section provides detailed troubleshooting guides for the two primary methods of purifying this compound: crystallization and column chromatography.
Crystallization Troubleshooting Guide
Crystallization is often the most efficient method for purifying solid compounds on a larger scale. The key is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Problem 1: The compound will not crystallize from solution.
| Possible Cause | Solution |
| Solution is not supersaturated. | Concentrate the solution by carefully evaporating some of the solvent.[7] |
| Nucleation is not initiated. | Try scratching the inside of the flask with a glass rod at the meniscus. Add a "seed crystal" of previously purified material. |
| Compound is too soluble. | If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then gently warm until it clarifies before allowing it to cool slowly. |
Problem 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help. |
| Impurities are depressing the melting point. | Try a preliminary purification step like a quick filtration through a small plug of silica gel to remove gross impurities before crystallization. |
| Inappropriate solvent. | The boiling point of the solvent may be too high. Experiment with different solvents.[7] |
Problem 3: Poor recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are too soluble in the wash solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel. |
This is a general protocol and may require optimization for your specific crude material.
-
Solvent Selection: Based on the polar nature of this compound, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points. A mixed solvent system, such as ethanol/water, may also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Troubleshooting Guide
Flash column chromatography is a highly effective technique for separating compounds with different polarities.
Problem 1: Poor separation of the desired compound from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (mobile phase). | The polarity of the eluent is critical. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes, gradually increasing the proportion of ethyl acetate. |
| Column is overloaded. | Use a larger column or a smaller amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Poor column packing. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Problem 2: The compound is streaking or tailing on the column.
| Possible Cause | Solution |
| Compound is too polar for the mobile phase. | Add a small amount of a more polar solvent like methanol to the eluent system. For basic compounds like piperazines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel. |
| Compound is degrading on the silica gel. | Consider using a less acidic stationary phase like alumina. |
| Sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). |
This is a general protocol and will likely require optimization based on TLC analysis of your crude mixture.
-
Select the Mobile Phase: Use TLC to determine an appropriate solvent system. A good system will give your desired product an Rf value of approximately 0.3. For this compound, start with a mixture of ethyl acetate and hexanes.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elute the Column: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect Fractions: Collect fractions in test tubes or vials.
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification of this compound by crystallization.
Data Summary Table
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Crystallization | Solvent choice, cooling rate, concentration | Scalable, cost-effective, can yield very high purity | Finding a suitable solvent can be time-consuming, may not be effective for all impurity profiles |
| Column Chromatography | Stationary phase, mobile phase, column loading | Highly versatile, can separate complex mixtures | More time-consuming, requires larger volumes of solvent, can be less scalable |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-dinitro- on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Nitriles: base hydrolysis. (2018, June 24). [Video]. YouTube.
- Crystalliz
- How do I make a crystal of highly polar compounds? (2015, March 24).
- Walker, M. A. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Antirhine Crystallization Procedures.
- Recrystalliz
- CymitQuimica. (n.d.). CAS 5623-99-4: this compound.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Recrystalliz
- 5 Nitrile Hydrolysis Steps. (2024, April 18). Berkeley Learning Hub.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
- Daicel Pharma. (n.d.). piperazine Impurities Manufacturers & Suppliers.
- Supporting Inform
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- recrystalliz
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Ambeed.com. (n.d.). Reactions of Piperazines.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- Substances yield after recrystallization from different solvents. (n.d.).
- 1 Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2014. (n.d.).
- 【4K】-- Column Chromatography (Purification). (2013, October 22). [Video]. YouTube.
- Gakh, A. A., & Kutnetsov, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9355–9355.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6).
- Purification of Organic Compounds by Flash Column Chromatography. (2024, June 19). Organic Syntheses.
- A Review on Analytical Methods for Piperazine Determin
- 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed.
- How to Carry Out a Recrystallization. (2013, February 4). [Video]. YouTube.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
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- 4. columbia.edu [columbia.edu]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
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- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Separation of Piperazine, 1,4-dinitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Stability and Hydrolysis of 1,4-Piperazinediacetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,4-Piperazinediacetonitrile (CAS 5623-99-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. Here, we provide in-depth answers to frequently encountered questions, troubleshooting guides for common experimental challenges, and detailed protocols related to its stability and hydrolysis under acidic and basic conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as (Piperazine-1,4-diyl)diacetonitrile or 1,4-Bis(cyanomethyl)piperazine, is a chemical compound featuring a central piperazine ring with cyanomethyl groups (-CH₂CN) attached to each nitrogen atom.[1][2] It is a solid, typically colorless to pale yellow, and is soluble in polar solvents.[1] Its primary value lies in its role as a precursor in multi-step organic syntheses. The two nitrile groups are reactive sites that can be converted into other functional groups, most notably carboxylic acids through hydrolysis.[1] A significant industrial application is its use as a key intermediate in the synthesis of Ethylenediaminetetraacetic acid (EDTA), a widely used chelating agent.[3][4]
Q2: What are the expected final products of complete hydrolysis under acidic vs. basic conditions?
A2: The final products depend entirely on the pH of the hydrolysis conditions.
-
Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the two nitrile groups are fully hydrolyzed to carboxylic acid groups. The piperazine nitrogens are protonated, and the nitrogen atoms from the nitrile groups form ammonium salts. The final product isolated from the reaction is piperazine-1,4-diacetic acid, along with an ammonium salt (e.g., ammonium chloride).[5][6]
-
Under basic conditions (e.g., heating with aqueous NaOH or KOH), hydrolysis yields the salt of the carboxylic acid (a carboxylate). The nitrogen atoms from the nitrile groups are liberated as ammonia gas (NH₃).[6] Therefore, the product in solution is the disodium salt of piperazine-1,4-diacetic acid. To obtain the final piperazine-1,4-diacetic acid, a subsequent acidification step is required to protonate the carboxylate groups.[6]
Q3: How should I store this compound to ensure its long-term stability?
A3: this compound is stable under normal, anhydrous conditions.[7] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] It is crucial to protect it from moisture, as ambient water can slowly lead to hydrolysis over extended periods, especially if acidic or basic contaminants are present. Keep it away from strong oxidizing agents, strong acids, and sources of heat or ignition.[7]
Q4: What are the primary safety concerns when handling this compound?
A4: While a specific, comprehensive toxicology profile is not widely published, standard precautions for handling nitrile-containing compounds and piperazine derivatives should be observed.
-
Handling: Use personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8][9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[8]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[7]
-
Thermal Decomposition: Heating to decomposition may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).[7]
Q5: Is it possible to stop the hydrolysis at the intermediate diamide stage?
A5: Yes, this is achievable, particularly under carefully controlled basic conditions. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[6][10] This intermediate is often more resistant to hydrolysis than the starting nitrile. By using milder basic conditions—such as lower temperatures, shorter reaction times, or specific non-aqueous systems—it is possible to isolate the 1,4-piperazinediacetamide.[11][12] Vigorous conditions, such as prolonged heating under reflux with concentrated base, will drive the reaction to completion, forming the carboxylate.[11]
Section 2: Troubleshooting Guides
Problem 1: My hydrolysis reaction is very slow or appears to be stalled.
A1: Causality & Solution
The hydrolysis of nitriles is notoriously slow without energetic input, as water itself is a poor nucleophile for attacking the stable carbon-nitrogen triple bond.[6][13] Both acid and base catalysis work by making either the nitrile more electrophilic or the nucleophile more potent. If the reaction is slow, consider these factors:
-
Insufficient Temperature: Hydrolysis typically requires heating under reflux to proceed at a reasonable rate.[6] Simply stirring at room temperature is often ineffective.
-
Action: Increase the temperature of the reaction mixture to the boiling point of the solvent (e.g., reflux). For a typical aqueous hydrolysis, this is around 100 °C.
-
-
Inadequate Catalyst Concentration: The concentration of the acid or base is critical. Very dilute solutions may not be sufficient to catalyze the reaction effectively.
-
Action: For acidic hydrolysis, use a reasonably concentrated acid like 6M HCl or 50% H₂SO₄. For basic hydrolysis, a 10-20% solution of NaOH or KOH is common.[14]
-
-
Poor Solubility: Although this compound has some water solubility, its concentration might be limited.[1] If the compound is not well-dissolved, the reaction becomes a multiphase system, slowing the rate.
Problem 2: My final product is a mixture of the diacid, the mono-acid/mono-amide, and the diamide. How can I drive the reaction to completion?
A2: Causality & Solution
Obtaining a mixture of products indicates incomplete hydrolysis. The conversion of the nitrile to the amide and the subsequent hydrolysis of the amide to the carboxylic acid are two distinct steps with different reaction rates.[10] The amide is often more stable and requires harsh conditions to hydrolyze.
-
Insufficient Reaction Time or Temperature: The most common cause is not allowing the reaction to proceed for long enough or at a high enough temperature to hydrolyze the stable amide intermediate.
-
Action: Increase the reflux time significantly. Monitor the reaction by TLC or HPLC every few hours. It is not uncommon for full hydrolysis of both nitrile groups to take 12-24 hours of continuous heating.[14] If extending the time is not effective, a higher boiling solvent or a more concentrated acid/base may be required.
-
-
Premature Workup: Isolating the product too early will naturally result in a mixture.
-
Action: Before performing the final workup (e.g., acidification and precipitation), confirm the absence of starting material and intermediates using an appropriate analytical technique. A simple Thin-Layer Chromatography (TLC) analysis can often distinguish the non-polar starting material from the highly polar amide and carboxylate products.[15]
-
Problem 3: After basic hydrolysis, I acidified the solution, but my target diacid product did not precipitate. What went wrong?
A3: Causality & Solution
The target product, piperazine-1,4-diacetic acid, is an amino acid. Such molecules are zwitterionic and have an isoelectric point (pI) at which their net charge is zero and their solubility in water is at a minimum. Failure to precipitate indicates that the pH of the solution is not at the pI.
-
Incorrect Final pH: If too much acid is added, the carboxylate groups will be protonated, but the basic piperazine nitrogens will also be protonated, forming a highly water-soluble dicationic salt. If not enough acid is added, the molecule will remain in its anionic carboxylate form, which is also water-soluble.
-
Action: Carefully adjust the pH of the aqueous solution. Use a pH meter and add acid (e.g., 1M HCl) dropwise with vigorous stirring. The product should precipitate out at its isoelectric point, which for similar structures is typically in the weakly acidic range (pH 3-5). Check the pH meticulously.
-
-
Product Concentration is Too Low: If the reaction was performed in a very large volume of solvent, the final product concentration may be below its solubility limit, even at the pI.
-
Action: Before acidification, concentrate the reaction mixture under reduced pressure to remove excess solvent and increase the product concentration.[14] After concentration, re-dissolve the residue in a minimal amount of water before proceeding with the pH adjustment.
-
Section 3: Protocols and Methodologies
Table 1: General Reaction Conditions for Hydrolysis of this compound
| Objective | Reagent System | Typical Concentration | Temperature | Time (Typical) | Expected Product Form |
| Complete Hydrolysis (Acid) | Aqueous HCl or H₂SO₄ | 6 M - 12 M | Reflux (~100-110 °C) | 12 - 24 h | Piperazine-1,4-diacetic acid |
| Complete Hydrolysis (Base) | Aqueous NaOH or KOH | 10% - 40% w/v | Reflux (~100-110 °C) | 12 - 24 h | Disodium Piperazine-1,4-diacetate |
| Partial Hydrolysis to Diamide | NaOH in Methanol/Dioxane | 0.4 N | Room Temp - 80 °C | 4 - 8 h | 1,4-Piperazinediacetamide |
Note: These are starting points. Conditions must be optimized for specific experimental setups and scales.[6][12][14]
Protocol 1: Complete Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add 6 M aqueous hydrochloric acid (approx. 10-15 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The solid should dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress using a suitable method (e.g., HPLC or by working up an aliquot for NMR analysis). The reaction is complete when no starting material or intermediates are detected (typically 12-24 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. If the product crystallizes upon cooling, collect it by filtration. If it remains in solution, concentrate the mixture under reduced pressure.
-
Isolation: Re-dissolve the crude residue in a minimum amount of hot water. Allow it to cool slowly to recrystallize the piperazine-1,4-diacetic acid hydrochloride salt. Filter the solid, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Complete Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (approx. 10 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux with vigorous stirring. A tube leading from the top of the condenser to a beaker of water or a dilute acid trap can be used to capture the ammonia gas that evolves.[6]
-
Monitoring: Monitor the reaction until completion (typically 12-24 hours).
-
Workup: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Isolation: With vigorous stirring, slowly and carefully add 6 M HCl to adjust the pH to the isoelectric point (target pH ~3-5, use a pH meter). The product, piperazine-1,4-diacetic acid, will precipitate as a white solid.
-
Purification: Filter the solid precipitate, wash thoroughly with cold deionized water to remove salts, and then with a small amount of cold ethanol. Dry the purified product under vacuum.[14]
Section 4: Chemical Mechanisms and Pathways
The hydrolysis of this compound follows well-established pathways for nitrile hydrolysis. The key difference between the acidic and basic routes is the nature of the initial activation and nucleophilic attack.
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis workflow.
Mechanism Explanation: The reaction is initiated by protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by a weak nucleophile like water.[13][16] Tautomerization leads to an amide intermediate. This amide is then subsequently hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium ion.[10]
Diagram 2: Base-Catalyzed Hydrolysis Pathway
Caption: Logical workflow for diagnosing incomplete hydrolysis.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available at: [Link]
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Chemistry Steps. Reactions of Nitriles. Available at: [Link]
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Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]
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Chemguide. Hydrolysis of nitriles. Available at: [Link]
-
Quora. What happens when nitriles undergo acid hydrolysis? Available at: [Link]
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ResearchGate. Biocatalytic hydrolysis of nitriles. Available at: [Link]
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Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]
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Journal of the American Chemical Society. The Hydrolysis of Nitriles with Acids. Available at: [Link]
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GSRS. This compound. Available at: [Link]
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Organic Syntheses Procedure. Selective Hydrolysis of Nitriles to Amides. Available at: [Link]
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Ryczkowski, J. EDTA synthesis and selected applications. Available at: [Link]
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University of Wisconsin-Madison. Synthesis of EDTA. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available at: [Link]
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PubMed. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Available at: [Link]
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Pearson+. Nitrile Hydrolysis. Available at: [Link]
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Wikipedia. Ethylenediaminetetraacetic acid. Available at: [Link]
- Google Patents. EP0085277A1 - Process for the production of ethylenediamine tetraacetic acid.
-
University of Toronto. HYDROLYSIS. Available at: [Link]
-
Royal Society of Chemistry. RSC Advances. Available at: [Link]
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ResearchGate. Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. Available at: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]
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ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
Wisdomlib. Basic hydrolysis: Significance and symbolism. Available at: [Link]
-
Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]
-
NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Available at: [Link]
-
Chemical Forums. Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Available at: [Link]
-
ResearchGate. 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Available at: [Link]
-
MDPI. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 1,4-Piperazinediacetonitrile
An extensive technical guide for professionals engaged in the synthesis of 1,4-Piperazinediacetonitrile, a crucial intermediate in pharmaceutical development. This document provides in-depth troubleshooting, frequently asked questions, detailed protocols, and critical safety information, structured to support the scaling-up process from laboratory to pilot plant.
Introduction
The synthesis of this compound is a cornerstone for the creation of numerous active pharmaceutical ingredients (APIs). The molecule's symmetrical structure, featuring two nitrile groups, offers versatile handles for further chemical modification. The most prevalent synthetic route is a variation of the Strecker synthesis, a robust multi-component reaction.[1][2] This process typically involves the reaction of piperazine with formaldehyde and a cyanide source. While fundamentally straightforward, scaling this reaction presents challenges related to reaction control, impurity profiles, product isolation, and safety. This guide addresses the common issues encountered by researchers and provides expert-driven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted issue that can stem from several factors, from reagent quality to reaction conditions and workup procedures.
-
Incomplete Reaction: The reaction may not have reached completion. The condensation of piperazine and formaldehyde to form the key di-iminium intermediate, and the subsequent nucleophilic attack by cyanide, are equilibrium processes.[2][3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).[4] If starting material persists, consider extending the reaction time. A slight increase in temperature might be beneficial, but must be approached with caution to avoid byproduct formation.
-
-
Side Reactions: The formation of a mono-substituted byproduct, N-piperazineacetonitrile, is a common issue if the stoichiometry is not precise or if mixing is inefficient. Additionally, formaldehyde can self-polymerize to form paraformaldehyde, reducing its availability.
-
Solution: Ensure accurate molar equivalents of reactants. The slow, dropwise addition of formaldehyde and the cyanide source to a well-stirred solution of piperazine at a controlled temperature is critical for minimizing side reactions.
-
-
pH Control: The pH of the reaction medium is crucial. An acidic environment promotes the formation of the iminium intermediate, but if the pH is too low, the cyanide nucleophile (CN⁻) will be protonated to HCN, reducing its nucleophilicity.[3]
-
Solution: Maintain the reaction pH in a weakly acidic to neutral range (pH 5-7). Using a buffered system can provide better control during scale-up.
-
-
Mechanical Losses: During workup, the product may be lost due to incomplete extraction or precipitation.
-
Solution: Optimize the extraction solvent and the number of extractions. If purifying by recrystallization, ensure the correct solvent is chosen and that the solution is sufficiently cooled to maximize crystal formation.
-
Q2: The reaction mixture has turned dark brown or black, resulting in a tarry, impure product. Why does this happen?
A2: Dark coloration and polymerization are classic signs of reaction decomposition, often linked to temperature control.
-
Cause: The primary cause is often the exothermic nature of the reaction, especially during the initial addition of formaldehyde. Uncontrolled temperature spikes can lead to the degradation of reactants and the polymerization of formaldehyde.
-
Troubleshooting:
-
Strict Temperature Control: The reaction should be conducted in a vessel equipped with efficient cooling. An ice-salt bath is recommended to maintain an internal temperature between 0-5 °C, particularly during the addition of reagents.
-
Controlled Reagent Addition: Add formaldehyde and the cyanide source slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Q3: My final product is a persistent oil or is very difficult to purify by column chromatography. What are my options?
A3: The physical state and purity of the crude product are highly dependent on the efficiency of the reaction and workup.
-
Potential Impurities: The crude product may contain unreacted piperazine, mono-substituted piperazine, or residual solvents that act as plasticizers, preventing crystallization.
-
Purification Strategies:
-
Recrystallization: If an oil is obtained, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Test various solvent systems; isopropanol or acetonitrile/water mixtures can be effective.
-
Salt Formation: A highly effective method for purifying amines is to convert them into a salt.[5] By treating the crude product with a solution of hydrochloric acid in an organic solvent (like ether or isopropanol), this compound dihydrochloride will precipitate as a stable, crystalline solid. This salt can be easily filtered, washed, and dried. The pure free base can then be regenerated by neutralizing a solution of the salt with a base (e.g., NaOH or NaHCO₃) and extracting the product.
-
Column Chromatography: If chromatography is necessary, consider using a gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Adding a small percentage (0.5-1%) of triethylamine to the mobile phase can prevent the product from streaking on the silica gel.
-
Experimental Workflow & Key Decision Points
The following diagram illustrates a typical workflow for the synthesis, highlighting critical control points.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism of this synthesis?
A4: The reaction is a double nucleophilic addition, analogous to the Strecker synthesis.[2] It proceeds in two main stages for each nitrogen atom:
-
Iminium Ion Formation: The nitrogen of piperazine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent dehydration forms a reactive N-methylenepiperazinium ion (an iminium ion).
-
Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the iminium carbon to form the C-C bond, resulting in the α-aminonitrile product. This occurs at both nitrogen atoms to yield the final diacetonitrile product.
Caption: Simplified reaction mechanism.
Q5: Which cyanide source should I use: KCN, NaCN, or Trimethylsilyl cyanide (TMSCN)?
A5: The choice depends on your reaction solvent, safety protocols, and scale.
| Cyanide Source | Pros | Cons |
| KCN / NaCN | Inexpensive, water-soluble, easy to handle as solids. | Highly toxic. Requires a weakly acidic medium to generate HCN in situ.[2] |
| TMSCN | Soluble in many organic solvents, often gives cleaner reactions.[1] | More expensive, moisture-sensitive (hydrolyzes to release HCN), highly toxic. |
For aqueous reactions, KCN or NaCN are standard. For reactions in organic solvents, TMSCN is often preferred.[1] Regardless of the source, extreme caution is mandatory.
Q6: How do I properly characterize the final product?
A6: A combination of spectroscopic methods should be used to confirm the structure and purity of this compound.[6]
-
¹H NMR: Expect two singlets in a 2:1 integration ratio. One for the eight protons on the piperazine ring (~2.7 ppm) and one for the four protons of the two methylene groups (-CH₂CN) (~3.6 ppm).
-
¹³C NMR: Expect three signals corresponding to the three unique carbon environments: the nitrile carbon (-C≡N), the methylene carbon (-CH₂CN), and the piperazine ring carbons.
-
IR Spectroscopy: Look for a sharp, strong absorbance characteristic of a nitrile (C≡N) stretch, typically in the range of 2250-2200 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight (164.21 g/mol ).[6]
-
Purity Analysis: Use HPLC or GC to determine the purity percentage.
Safety First: Handling Hazardous Reagents
This synthesis involves multiple hazardous materials. A thorough risk assessment must be conducted before any work begins.
| Reagent | Key Hazards | Recommended Handling Procedures |
| Piperazine | Corrosive, respiratory and skin sensitizer.[7][8][9] | Handle in a fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhaling dust.[10] |
| Formaldehyde | Toxic, known human carcinogen, sensitizer. | Always handle in a well-ventilated fume hood. Use appropriate PPE. |
| Cyanide Salts (KCN/NaCN) or TMSCN | Highly toxic by ingestion, inhalation, and skin contact.[11] | CRITICAL: All work must be done in a fume hood. Never work alone. Have a cyanide antidote kit available and ensure personnel are trained in its use. Never mix with acid directly, as this liberates lethal HCN gas. |
Cyanide Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. This is typically done by adding the waste slowly to a stirred, basic solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1.0 eq.) in water. Cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: Slowly and simultaneously add an aqueous solution of formaldehyde (2.1 eq.) and an aqueous solution of potassium cyanide (2.1 eq.) via separate dropping funnels over 1-2 hours. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., isopropanol) or via the salt formation/regeneration procedure described in Q3.
References
- ChemDmart. (n.d.).
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine.
- ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- Kress, T. (1994). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- Thermo Fisher Scientific. (2018).
- Lowe, G. (1997). Method for preparing piperazines.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine.
- Krishna, S. I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace.
- Guo, Y.W., et al. (2020).
- Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH.
- Inskip, R. E. (1972). Process for preparing 1,4-disubstituted piperazines.
- NOAA. (n.d.). piperazine - Report. CAMEO Chemicals.
- Li, W., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
- Global Substance Registration System. (n.d.). This compound.
- NTU Journal of Pure Sciences. (2022).
- Greene, T.W., & Wuts, P.G.M. (1991). Protective Groups in Organic Synthesis. Wiley.
- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Wei, C.C. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
- Godirey, N. B. (1959). Purification of piperazine.
- UNODC. (n.d.).
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Chlorophenylazo)piperidine.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Bona, C.S., et al. (n.d.).
- Stass, H. L. (1944). Process for the purification of piperidine.
- Igumnov, S.N., et al. (n.d.). Purification of Acetonitrile.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
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Technical Support Center: Synthesis of N,N'-Substituted Piperazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N,N'-substituted piperazine synthesis. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1] However, its symmetrical nature and the basicity of its two nitrogen atoms present unique synthetic challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common pitfalls encountered during synthesis, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Controlling Selectivity - The Mono- vs. Di-substitution Dilemma
One of the most frequent challenges in piperazine chemistry is achieving selective mono-substitution while avoiding the formation of the symmetrically di-substituted byproduct. The relative nucleophilicity of the starting piperazine and the mono-substituted product dictates the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a simple N-alkylation and getting a significant amount of the di-alkylated product. Why is this happening?
A1: This is a classic problem of competitive reaction rates. The primary factors leading to di-alkylation are:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the probability of the second nitrogen reacting after the first.[2]
-
Reactivity: The mono-alkylated piperazine intermediate is often still nucleophilic enough to compete with the unreacted starting piperazine for the alkylating agent.[2]
-
Reaction Conditions: Higher temperatures and prolonged reaction times provide the necessary activation energy and opportunity for the second, often slower, alkylation to occur.[2] Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are also more prone to causing di-substitution.[2]
Q2: How can I optimize my reaction to favor mono-alkylation without using protecting groups?
A2: A statistical approach is often the most direct method. By using a large excess of piperazine (e.g., 5 to 10 equivalents) relative to the alkylating agent, you ensure that the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[2] Further optimization can be achieved by:
-
Slow Addition: Adding the alkylating agent dropwise over an extended period keeps its instantaneous concentration low, favoring the more reactive starting material.[2][3]
-
Lowering Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity.[2]
-
Solvent Choice: The solvent's polarity can influence the relative reactivity of the species in the mixture. Experimenting with different solvents may improve selectivity.[2]
-
Base Selection: If a base is required, using a milder base can help prevent the deprotonation of the mono-alkylated product, making it less nucleophilic and less prone to a second reaction.[2]
Q3: When is it necessary to use a protecting group strategy for mono-substitution?
A3: A protecting group strategy is advisable when:
-
The statistical method (using excess piperazine) is not feasible due to the high cost of the piperazine starting material.
-
The mono-substituted product is difficult to separate from the excess piperazine starting material during workup.
-
The alkylating agent is highly reactive, and di-alkylation is difficult to suppress even with optimized conditions.
-
The synthesis requires the sequential introduction of two different substituents (see Section 2).
The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be selectively removed under acidic conditions.[1][4]
Decision Workflow for Mono-Substitution
The following workflow can help guide your choice between a statistical approach and a protecting group strategy.
Caption: Decision workflow for selecting a mono-substitution strategy.
Section 2: The Challenge of Unsymmetrical N,N'-Disubstitution
Synthesizing piperazines with two different substituents (N,N'-disubstituted) is a common requirement in drug development. This necessitates a controlled, stepwise approach, typically involving orthogonal protecting groups.
Frequently Asked Questions (FAQs)
Q4: What is the most reliable method for synthesizing an unsymmetrically disubstituted piperazine?
A4: The most robust strategy involves the use of orthogonal protecting groups.[1] This approach allows for the selective removal of one protecting group in the presence of another, enabling sequential functionalization of the two nitrogen atoms.[1][5] A common and effective pairing is the Boc group (acid-labile) and the benzyloxycarbonyl (Cbz or Z) group (removed by hydrogenolysis).[1]
The general sequence is:
-
Mono-protect piperazine with the first group (e.g., Boc).
-
Introduce the first substituent (R1) on the unprotected nitrogen.
-
Selectively remove the protecting group.
-
Introduce the second substituent (R2) on the newly unprotected nitrogen.
Q5: My second substitution step is very low-yielding. What could be the cause?
A5: Low yields in the second substitution step often stem from two main factors:
-
Steric Hindrance: If the first substituent (R1) or the incoming electrophile for the second substituent (R2) is sterically bulky, the reaction rate can be significantly reduced.[6][7] The piperazine ring nitrogen is a secondary amine, and its accessibility is crucial for the reaction to proceed.
-
Electronic Effects: The electronic nature of the first substituent can impact the nucleophilicity of the remaining nitrogen. An electron-withdrawing group will decrease the nucleophilicity of the N'-H, making it less reactive towards electrophiles.
If you encounter low yields, consider using more forcing reaction conditions (higher temperature, longer reaction time), a more reactive electrophile, or a different synthetic route altogether.
Comparison of Common Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[1] | Stable to base and hydrogenolysis.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1] | Stable to acidic and basic conditions. |
Illustrative Orthogonal Strategy
Caption: General workflow for an orthogonal protecting group strategy.
Section 3: Troubleshooting Common Synthetic Methods
Beyond selectivity, specific reaction types used to form C-N bonds with piperazine have their own common failure modes.
Frequently Asked Questions (FAQs)
Q6: My reductive amination with a piperazine derivative is sluggish and gives a poor yield. How can I troubleshoot this?
A6: Reductive amination is a powerful method but can be sensitive to conditions.[3][8] Common issues include:
-
Inefficient Iminium Ion Formation: The first step, forming the iminium ion from the piperazine and the aldehyde/ketone, can be slow. This is often pH-dependent; sometimes adding a catalytic amount of acid (like acetic acid) can help.[9]
-
Reducing Agent Quality: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Using old or improperly stored reagent can lead to failed reactions. It is often recommended over sodium cyanoborohydride due to its milder nature and non-toxic byproducts.[3]
-
Solvent Choice: While dichloromethane (DCM) is common, it can sometimes react with amines over long periods.[10] Dichloroethane (DCE) or tetrahydrofuran (THF) are often better choices. Protic solvents like isopropanol can accelerate imine formation but may degrade the reducing agent.[10]
-
Workup Issues: The workup typically involves a basic wash (e.g., with sodium bicarbonate) to quench the acidic byproducts of STAB. Ensure the aqueous layer is sufficiently basic (pH > 8) to neutralize all the acid generated.[10]
Q7: I'm attempting a Buchwald-Hartwig amination to form an N-aryl piperazine and I'm getting low yields and/or side products. What is going wrong?
A7: The Buchwald-Hartwig reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[11] Common pitfalls include:
-
Incorrect Ligand/Catalyst Choice: The success of this coupling is highly ligand-dependent. Sterically hindered, electron-rich phosphine ligands are often required, especially for less reactive aryl chlorides.[11] The choice of palladium precatalyst is also critical.[12][13]
-
Base Incompatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.[14] Weaker bases may not be effective in the deprotonation step of the catalytic cycle.
-
Catalyst Poisoning: The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene. This can compete with the desired C-N bond formation.[13]
Troubleshooting Buchwald-Hartwig Aminations
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction / Low conversion | Inactive catalyst (oxidation); Incorrect ligand choice; Insufficiently strong base. | Ensure rigorous inert atmosphere; Screen different phosphine ligands (e.g., SPhos, XPhos); Switch to a stronger base (e.g., NaOtBu, LHMDS).[11][14] |
| Significant hydrodehalogenation byproduct | Unproductive β-hydride elimination from the amide complex.[13] | Change the ligand or solvent; Lower the reaction temperature. |
| Formation of bis-arylated product | Reaction conditions are too harsh, causing reaction at both nitrogens (if using unprotected piperazine). | Use a mono-protected piperazine (e.g., N-Boc-piperazine); Optimize stoichiometry.[11][12] |
Section 4: The Art of Purification
The physicochemical properties of piperazine derivatives—namely their basicity and polarity—often make purification a significant challenge.
Frequently Asked Questions (FAQs)
Q8: Why does my piperazine compound show severe tailing during silica gel column chromatography?
A8: This is a very common problem. The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[15][16] This strong acid-base interaction leads to poor peak shape (tailing), inconsistent elution, and sometimes irreversible binding of the product to the column.[16]
Q9: How can I improve the chromatographic purification of my basic piperazine compound?
A9: There are several effective strategies:
-
Mobile Phase Additives: Adding a small amount of a competing base to your eluent can saturate the acidic sites on the silica, improving peak shape. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice.[16][17] Alternatively, using 1-2% ammonium hydroxide in methanol as part of a gradient system (e.g., DCM/MeOH/NH₄OH) is also effective for highly polar compounds.
-
Alternative Stationary Phases:
-
Basic Alumina (Al₂O₃): Using a basic stationary phase like alumina can prevent the acid-base interaction that causes tailing on silica.
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent separation for basic compounds without needing a mobile phase modifier.[16]
-
-
Reverse-Phase HPLC: For highly polar compounds, reverse-phase chromatography (e.g., C18) is often a better choice. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the amine.
Q10: Are there effective non-chromatographic methods to purify piperazine derivatives?
A10: Yes, leveraging the basicity of the piperazine ring can be a powerful purification tool.
-
Acid-Base Extraction: A standard liquid-liquid extraction can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). Your basic piperazine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.
-
Salt Formation and Crystallization: Piperazines often form highly crystalline salts (e.g., hydrochlorides, acetates, tartrates).[15][17][18] Dissolving the crude product in a suitable solvent (like acetone or ethyl acetate) and adding an acid can precipitate the pure salt, which can be isolated by filtration.[18] The free base can be regenerated if needed by subsequent neutralization.[15]
Purification Workflow via Salt Formation
Caption: Workflow for the purification of piperazines via salt precipitation.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess[2]
-
In a round-bottom flask, dissolve piperazine (10 equivalents) in a suitable solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Prepare a solution of the alkylating agent (1 equivalent) in the same solvent.
-
Add the alkylating agent solution dropwise to the stirred piperazine solution over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an appropriate workup, which may involve an acidic wash to remove excess piperazine before isolating the mono-alkylated product.
Protocol 2: Mono-Boc Protection of Piperazine[4]
-
Dissolve piperazine (2 equivalents) in Dichloromethane (DCM) in a reaction flask.
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM.
-
Cool the piperazine solution to 0 °C.
-
Add the Boc₂O solution dropwise to the piperazine solution over several hours with vigorous stirring. Maintaining a slow addition rate is crucial to minimize the formation of the di-Boc-piperazine byproduct.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Evaporate the DCM under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is typically insoluble in water and can be removed by filtration.
-
The aqueous solution containing the desired mono-Boc-piperazine and excess piperazine can then be extracted with an organic solvent to isolate the product.
Protocol 3: Purification via Piperazine Diacetate Salt Formation[18]
-
Dissolve the crude piperazine-containing mixture in acetone (approximately 5-10 volumes per volume of crude material).
-
Clarify the solution by filtering off any undissolved materials.
-
To the clarified solution, add glacial acetic acid. The amount should be at least the stoichiometric amount required to form the diacetate salt.[18]
-
Stir the mixture. The crystalline piperazine diacetate will begin to precipitate.
-
Cool the mixture to 10-30°C to ensure complete precipitation.[18]
-
Isolate the precipitated salt by filtration.
-
Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[15]
-
Dry the solid under vacuum to yield the purified piperazine diacetate.
References
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available from: [Link]
- Purification of piperazine. Google Patents.
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (NIH). Available from: [Link]
-
Is there an easy way to purify organic amines?. Biotage. Available from: [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. National Institutes of Health (NIH). Available from: [Link]
-
Amine workup. Reddit. Available from: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Institutes of Health (NIH). Available from: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH). Available from: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Reductive amination of piperazine. Reddit. Available from: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available from: [Link]
-
Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. National Institutes of Health (NIH). Available from: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health (NIH). Available from: [Link]
-
Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Royal Society of Chemistry. Available from: [Link]
-
Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ChemRxiv. Available from: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH). Available from: [Link]
-
Asymmetric Synthesis of Chiral Piperazines. Researcher.Life. Available from: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health (NIH). Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Available from: [Link]
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Validation & Comparative
A Technical Guide to the NMR Spectral Analysis of 1,4-Piperazinediacetonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 1,4-Piperazinediacetonitrile, a key intermediate in the synthesis of various biologically active molecules.
This document will delve into the predicted spectral characteristics of this compound, offering a detailed interpretation of its anticipated ¹H and ¹³C NMR spectra. To provide a practical context, we will compare these predictions with the experimental NMR data of a structurally related analogue, 1,4-bis(3-aminopropyl)piperazine. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in your own research endeavors.
The Critical Role of NMR in Structural Verification
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For drug development professionals, this technique is indispensable for:
-
Unambiguous Structure Confirmation: Verifying the identity and purity of synthesized compounds.
-
Stereochemical Assignment: Determining the three-dimensional arrangement of atoms.
-
Conformational Analysis: Understanding the dynamic behavior of molecules in solution.
-
Reaction Monitoring: Tracking the progress of chemical transformations.
The two most common types of NMR spectroscopy, ¹H and ¹³C NMR, provide complementary information to piece together the complete molecular puzzle.
Spectral Analysis of this compound: A Predictive Approach
Due to the limited availability of public experimental spectra for this compound, we present a detailed predictive analysis based on established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
-
Piperazine Ring Protons (H-a): The eight protons on the piperazine ring are chemically equivalent due to rapid chair-to-chair interconversion at room temperature. This will result in a single, sharp singlet in the spectrum, anticipated to appear in the range of δ 2.5-2.8 ppm .
-
Methylene Protons (H-b): The four protons of the two methylene groups attached to the nitrogen atoms and the nitrile groups are also chemically equivalent. These will give rise to another sharp singlet, expected to be deshielded compared to the piperazine ring protons due to the electron-withdrawing effect of the nitrile group, appearing around δ 3.5-3.8 ppm .
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will also reflect the molecule's symmetry, showing three distinct signals[1].
-
Piperazine Ring Carbons (C-a): The four equivalent carbon atoms of the piperazine ring are expected to resonate at approximately δ 50-55 ppm .
-
Methylene Carbons (C-b): The two equivalent methylene carbons adjacent to the nitrile group will be deshielded and are predicted to appear in the region of δ 45-50 ppm .
-
Nitrile Carbons (C-c): The two equivalent nitrile carbons will have the most downfield shift, with a predicted resonance around δ 115-120 ppm .
Comparative Analysis: Experimental NMR Data of 1,4-bis(3-aminopropyl)piperazine
To provide a tangible comparison, we present the experimental NMR data for 1,4-bis(3-aminopropyl)piperazine, a structurally similar compound with the key difference being the replacement of the cyanomethyl groups with aminopropyl groups.
Molecular Structure of 1,4-bis(3-aminopropyl)piperazine:
Caption: Molecular structure of 1,4-bis(3-aminopropyl)piperazine.
Experimental ¹H and ¹³C NMR Data for 1,4-bis(3-aminopropyl)piperazine
The experimental data provides a valuable reference for understanding the influence of substituents on the piperazine core.
| Assignment | ¹H Chemical Shift (δ, ppm) [2] | ¹³C Chemical Shift (δ, ppm) |
| Piperazine Ring (CH₂) | ~2.4 (s) | ~53 |
| N-CH₂ (propyl chain) | ~2.3 (t) | ~57 |
| -CH₂- (propyl chain) | ~1.6 (quint) | ~28 |
| CH₂-NH₂ (propyl chain) | ~2.7 (t) | ~40 |
Analysis of Comparison:
-
The chemical shift of the piperazine ring protons in 1,4-bis(3-aminopropyl)piperazine is slightly upfield compared to the predicted value for this compound. This is expected as the aminopropyl group is less electron-withdrawing than the cyanomethyl group.
-
The methylene protons adjacent to the piperazine nitrogen in the propyl chain show a triplet due to coupling with the neighboring methylene group, a key difference from the predicted singlet for the methylene protons in this compound.
-
The ¹³C chemical shifts follow a similar trend, with the carbons of the piperazine ring and the attached methylene groups in the aminopropyl analogue appearing at slightly different positions compared to the predictions for the diacetonitrile derivative, reflecting the differing electronic effects of the substituents.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-fidelity NMR data, the following detailed protocol is recommended.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). For this compound, CDCl₃ or DMSO-d₆ are good starting points.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
II. NMR Instrument Setup and Data Acquisition
The following parameters are provided for a standard 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
Spectral Width: A spectral width of approximately 12 ppm is appropriate for most organic molecules.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A wider spectral width of around 220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is advisable for quantitative accuracy, especially for quaternary carbons.
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Conclusion
References
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
Wiley SpectraBase. 1,4-bis(3-aminopropyl)piperazine - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubChem. 1,4-Bis(3-aminopropyl)piperazine. [Link]
Sources
A Comparative Guide to the Structural Elucidation of 1,4-Piperazinediacetonitrile: An FTIR and Mass Spectrometry Analysis
In the landscape of pharmaceutical development and materials science, the precise characterization of chemical intermediates is paramount. 1,4-Piperazinediacetonitrile, a key building block in the synthesis of more complex molecules, demands rigorous analytical scrutiny to ensure its identity and purity.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the structural elucidation of this molecule. We will delve into the theoretical underpinnings, practical experimental protocols, and the synergistic interpretation of the data generated from both methods.
Introduction to this compound
This compound (C₈H₁₂N₄, M.W. 164.21 g/mol ) is a symmetrical molecule featuring a central piperazine ring with two acetonitrile groups attached to the nitrogen atoms.[1][2] The presence of both the cyclic diamine structure and the nitrile functional groups gives it a unique chemical reactivity, making it a valuable precursor in medicinal chemistry.[1] Accurate confirmation of its structure is the first critical step in any synthetic pathway that employs it.
The Analytical Workflow: A Complementary Approach
The analysis of a chemical entity like this compound is rarely reliant on a single technique. Instead, a multi-faceted approach is employed where the strengths of different methods complement each other. FTIR spectroscopy provides information about the functional groups present, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering clues to the molecular structure.
Caption: A generalized workflow for the structural analysis of this compound using FTIR and Mass Spectrometry.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3]
The "Why": Causality in Experimental Choices for FTIR
For a solid sample like this compound, the choice of sample preparation is critical. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed, requiring minimal sample preparation. Alternatively, the potassium bromide (KBr) pellet method can be used, which involves grinding the sample with KBr and pressing it into a thin, transparent disk.[4] This method can yield high-quality spectra but is more labor-intensive. The choice between these methods often depends on the amount of sample available and the desired spectral quality.
Expected FTIR Spectral Data
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The most diagnostic of these is the nitrile group.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretch | 2260 - 2240[5][6] | Strong, Sharp |
| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium to Strong |
| C-N (Amine) | Stretch | 1250 - 1020[7] | Medium to Weak |
| CH₂ | Bend (Scissoring) | ~1465 | Medium |
The C≡N stretching vibration is particularly informative. For saturated nitriles, this peak appears in a region with few other absorptions, making it a highly reliable indicator of the nitrile functional group.[5][6]
Detailed Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly initialized.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.[3]
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the ATR's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Baseline-correct and label the characteristic absorption peaks in the resulting spectrum.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.[8][9] For a compound like this compound, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.[10][11]
The "Why": Causality in Experimental Choices for Mass Spectrometry
The choice of ionization method is crucial in mass spectrometry. Electron Ionization (EI) is a common choice for GC-MS as it is a hard ionization technique that produces numerous fragment ions.[12] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.[13] The fragmentation of piperazine derivatives is well-documented and often involves characteristic cleavage of the piperazine ring.[14]
Expected Mass Spectral Data and Fragmentation Patterns
The mass spectrum of this compound (M.W. 164.21) will show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern is predicted to involve the following key cleavages:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the loss of a cyanomethyl radical (•CH₂CN) to form a stable iminium ion.
-
Ring Cleavage: The piperazine ring can undergo fragmentation, leading to characteristic ion fragments.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 164 | [C₈H₁₂N₄]⁺ | Molecular Ion (M⁺) |
| 124 | [C₆H₁₀N₃]⁺ | Loss of •CH₂CN |
| 84 | [C₄H₁₀N₂]⁺ | Cleavage of both acetonitrile side chains |
| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |
| 42 | [C₂H₄N]⁺ | Further fragmentation of the piperazine ring |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];M [label="Molecular Ion (M⁺)\nm/z = 164"]; F1 [label="Fragment 1\nm/z = 124"]; F2 [label="Fragment 2\nm/z = 84"]; F3 [label="Fragment 3\nm/z = 56"];
M -> F1 [label="- •CH₂CN"]; F1 -> F2 [label="- •CH₂CN"]; F2 -> F3 [label="- C₂H₄"]; }
Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
GC Separation:
-
Injector: Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250°C).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS) to separate the analyte from any impurities.
-
Oven Program: Implement a temperature program that allows for good separation, for instance, starting at a lower temperature and ramping up.
-
-
MS Detection:
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and the key fragment ions.
-
Comparison of FTIR and Mass Spectrometry for the Analysis of this compound
| Feature | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Functional groups present | Molecular weight and structural information from fragmentation |
| Sample State | Solid or liquid | Requires volatilized sample (for GC-MS) |
| Destructive? | No | Yes |
| Key Strengths | Rapid identification of functional groups (e.g., C≡N) | High sensitivity and specificity for molecular identification |
| Limitations | Does not provide molecular weight or detailed structural information | Isomeric compounds may have similar mass spectra |
Conclusion: A Synergistic Approach to Structural Confirmation
Neither FTIR spectroscopy nor mass spectrometry alone can provide a complete structural picture of this compound. However, when used in concert, they offer a powerful and self-validating system for its characterization. FTIR confirms the presence of the key nitrile and piperazine-related functional groups, while mass spectrometry provides the definitive molecular weight and a fragmentation pattern consistent with the proposed structure. This complementary data allows researchers, scientists, and drug development professionals to proceed with confidence in the identity and quality of this important chemical intermediate.
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Luzzatto-Knaan, T., et al. (2015). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH. [Link]
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ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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comparison of different synthetic routes to 1,4-Piperazinediacetonitrile
An In-Depth Guide to the Synthetic Routes of 1,4-Piperazinediacetonitrile for Pharmaceutical and Research Applications
Introduction
This compound, with the molecular formula C₈H₁₂N₄, is a symmetrically substituted piperazine derivative of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a central piperazine scaffold and two terminal nitrile groups, makes it a versatile building block for the synthesis of more complex molecules, including chelating agents, pharmaceutical intermediates, and functional polymers. The nitrile groups can be readily hydrolyzed to carboxylic acids, reduced to amines, or converted to other functional groups, opening a wide array of subsequent chemical transformations.
This guide provides a comparative analysis of the two primary synthetic routes to this compound: Direct N-Alkylation and Cyanomethylation via a Mannich-type reaction. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to assist researchers in selecting the optimal method for their specific application, whether for small-scale laboratory research or large-scale industrial production.
Route 1: Synthesis via Direct N-Alkylation of Piperazine
The most direct and conceptually straightforward approach to this compound is the double N-alkylation of the piperazine ring using a suitable cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Mechanistic Rationale
In this pathway, the secondary amine nitrogens of piperazine act as nucleophiles, attacking the electrophilic methylene carbon of the haloacetonitrile. The reaction requires at least two equivalents of a base to neutralize the hydrohalic acid formed during each alkylation step, driving the reaction to completion.
The primary challenge in this synthesis is controlling the degree of alkylation. Piperazine can be mono-alkylated or di-alkylated.[2][3] To favor the desired 1,4-disubstituted product, an excess of the alkylating agent (slightly more than 2 equivalents) and a suitable base are employed. The choice of base and solvent is critical to ensure good yields and minimize the formation of the mono-substituted intermediate, 1-(cyanomethyl)piperazine, and potential quaternary ammonium salts.[2] Anhydrous conditions are preferred to prevent hydrolysis of the nitrile groups.
Process Visualization
Caption: Workflow for the Direct N-Alkylation synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via direct alkylation.
Materials:
-
Piperazine (anhydrous), 1.0 eq.
-
Chloroacetonitrile, 2.2 eq.
-
Potassium Carbonate (anhydrous, finely powdered), 2.5 eq.
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous piperazine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 10 mL per gram of piperazine).
-
Begin vigorous stirring and add chloroacetonitrile (2.2 eq.) dropwise to the suspension at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Wash the filtered solids with a small amount of fresh acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by dissolving it in dichloromethane, washing with brine to remove any remaining inorganic impurities, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating in vacuo. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Synthesis via Mannich-type Reaction
This route employs the principles of the Mannich reaction (aminomethylation) followed by cyanidation. It is a one-pot synthesis that utilizes inexpensive and readily available bulk chemicals: piperazine, formaldehyde, and a cyanide salt like sodium or potassium cyanide.
Mechanistic Rationale
The reaction is believed to proceed through the initial formation of a bis-N,N-dihydroxymethylpiperazine intermediate from the reaction of piperazine with two equivalents of formaldehyde. Under acidic or neutral conditions, this intermediate can dehydrate to form a highly reactive bis-iminium ion. This electrophilic species is then trapped by the nucleophilic cyanide ion (CN⁻) to form the final product, this compound.
Controlling the reaction temperature is paramount. The initial reaction of amines with formaldehyde is exothermic, and side reactions, such as polymerization of formaldehyde or the formation of complex byproducts, can occur at elevated temperatures.[4] The use of highly toxic formaldehyde and sodium cyanide necessitates strict adherence to safety protocols, including performing the reaction in a well-ventilated fume hood and having appropriate quenching agents (e.g., bleach for cyanide) readily available.
Process Visualization
Caption: Pathway for the Mannich-type synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of α-aminonitriles.[4]
Materials:
-
Piperazine hexahydrate, 1.0 eq.
-
Formaldehyde (37% aqueous solution), 2.1 eq.
-
Sodium Cyanide (98%), 2.1 eq.
-
Hydrochloric Acid (for pH adjustment)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
CAUTION: This reaction involves highly toxic sodium cyanide and formaldehyde. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
In a jacketed reaction vessel cooled to 0-5°C, dissolve piperazine hexahydrate (1.0 eq.) in deionized water.
-
Slowly add the formaldehyde solution (2.1 eq.) to the piperazine solution while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature.
-
In a separate beaker, dissolve sodium cyanide (2.1 eq.) in deionized water and cool the solution to 0-5°C.
-
Slowly add the cold sodium cyanide solution to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours, followed by stirring at room temperature overnight.
-
The product often precipitates as a white solid. Collect the solid by vacuum filtration.
-
Wash the crude product with cold deionized water to remove inorganic salts.
-
The aqueous filtrate can be extracted with ethyl acetate to recover additional product. The organic extracts should be combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Combine the precipitated solid with the recovered product and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the scale of the synthesis, available equipment, cost considerations, and safety infrastructure.
| Parameter | Route 1: Direct N-Alkylation | Route 2: Mannich-type Reaction |
| Typical Yield | 60-80% | 75-90% |
| Starting Materials | Piperazine, Chloroacetonitrile | Piperazine, Formaldehyde, Sodium Cyanide |
| Relative Cost | Moderate (Haloacetonitriles are more expensive) | Low (Bulk commodity chemicals) |
| Reaction Conditions | Anhydrous, Reflux Temperature | Aqueous, Low Temperature (0-10°C) |
| Key Safety Concerns | Lachrymatory and toxic alkylating agents | Extremely toxic cyanide and formaldehyde |
| Scalability | Good for lab scale; moderate for industrial | Excellent for industrial scale |
| Atom Economy | Moderate (byproduct is salt) | High (byproduct is water) |
| Workup/Purification | Filtration of salts, solvent evaporation, potential chromatography/recrystallization | Simple filtration of precipitated product, potential extraction |
Conclusion and Recommendations
Both direct N-alkylation and the Mannich-type reaction are viable and effective methods for the synthesis of this compound.
-
Route 1 (Direct N-Alkylation) is often preferred for small-scale laboratory synthesis . The procedure avoids the extreme handling precautions required for large quantities of sodium cyanide and is mechanistically straightforward. While the starting materials are more costly, the ease of execution and purification can be advantageous for research purposes.
-
Route 2 (Mannich-type Reaction) is the superior choice for large-scale and industrial production . Its high atom economy, use of inexpensive starting materials, and typically higher yields make it the most cost-effective option.[4] However, this route's reliance on highly hazardous materials necessitates a robust safety infrastructure and specialized handling protocols, making it less suitable for standard academic laboratories without such facilities.
Ultimately, the selection of a synthetic route requires a careful assessment of the project's specific needs, balancing factors of yield, cost, safety, and scale.
References
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-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ([Link])
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Cozzoli, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. ([Link])
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Dalvie, D., et al. (2012). Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood. Drug Metabolism and Disposition, 40(8), 1478-86. ([Link])
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Káňová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(24), 5900. ([Link])
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D'Huys, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2464-2475. ([Link])
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Baltzly, R., et al. (1949). 1-Benzylpiperazine. Organic Syntheses, 29, 15. ([Link])
-
ResearchGate. Preparation, spectral and biological investigation of formaldehyde-based ligand containing piperazine moiety and its various polymer metal complexes. (2015). ([Link])
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A Structural and Physicochemical Comparison of 1,4-Piperazinediacetonitrile and Structurally Related Diamines for Applications in Drug Discovery
In the landscape of medicinal chemistry and drug development, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Diamines, in particular, represent a cornerstone of molecular design, offering versatile platforms for constructing compounds with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth structural and physicochemical comparison of 1,4-Piperazinediacetonitrile, a key building block, with a curated selection of structurally analogous diamines. By presenting objective performance data and detailed experimental protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic and molecular design endeavors.
The Strategic Importance of Diamine Scaffolds in Medicinal Chemistry
The prevalence of the piperazine ring in a vast array of therapeutic agents underscores its significance as a "privileged scaffold."[1][2] Its unique combination of a constrained cyclic structure and the presence of two basic nitrogen atoms allows for the precise orientation of substituents in three-dimensional space, facilitating optimal interactions with biological targets. The conformational flexibility of the piperazine ring, primarily adopting a stable chair conformation, further contributes to its utility in drug design.[1][3][4] The basicity of the nitrogen atoms, quantified by their pKa values, is a crucial parameter influencing a molecule's solubility, membrane permeability, and potential for off-target interactions.[5]
This guide will focus on this compound and compare its structural and electronic properties to both cyclic and acyclic diamines. The inclusion of nitrile functionalities in this compound introduces unique electronic and steric properties, making a detailed comparison with other diamines particularly relevant for researchers exploring this chemical space.
Comparative Analysis of Physicochemical Properties
A molecule's behavior in a biological system is governed by its physicochemical properties. Key parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa) and Lipophilicity (logP)
The pKa value indicates the strength of a base, with lower values corresponding to weaker bases. The logP value is a measure of a compound's lipophilicity, with higher values indicating greater solubility in nonpolar environments. An optimal balance between these two properties is often sought in drug design.
| Compound | Structure | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| This compound | pKa1: 7.6 (Predicted) pKa2: 2.5 (Predicted) | -1.2 (Predicted) | |
| Ethylenediamine | pKa1: 9.93 (Exp.) pKa2: 6.85 (Exp.) | -1.4 (Exp.) | |
| 1,2-Diaminopropane | pKa1: 9.82 (Exp.) pKa2: 6.61 (Exp.) | -1.0 (Exp.) | |
| N,N'-Diethylethylenediamine | pKa1: 11.17 (Predicted) pKa2: 7.70 (Predicted)[6] | 0.21 (Exp.)[7] | |
| trans-1,4-Diaminocyclohexane | pKa1: 10.7 (Predicted) pKa2: 9.3 (Predicted) | -0.3 (Predicted) | |
| Piperazine | pKa1: 9.73 (Exp.) pKa2: 5.35 (Exp.)[5] | -1.5 (Exp.)[8] |
Analysis:
The nitrile groups in this compound significantly reduce the basicity of the piperazine nitrogens compared to the parent piperazine and other alkyl-substituted diamines. This electron-withdrawing effect can be advantageous in reducing potential off-target interactions with aminergic receptors. The predicted logP value suggests that this compound is a relatively hydrophilic molecule, which can be beneficial for aqueous solubility. In contrast, the acyclic diamines, ethylenediamine and 1,2-diaminopropane, exhibit higher basicity. N,N'-Diethylethylenediamine shows a notable increase in lipophilicity due to the ethyl substituents. trans-1,4-Diaminocyclohexane, a cyclic analogue, maintains high basicity while having a predicted logP value between that of piperazine and its N,N'-diethyl derivative.
Structural and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules. This section delves into the structural features of this compound and its comparators, with a focus on conformational preferences.
Conformational Isomers of Piperazine Derivatives
The piperazine ring predominantly exists in a chair conformation to minimize steric strain.[1][3][4] However, boat and twist-boat conformations are also possible and can be relevant in certain biological contexts. The substituents on the nitrogen atoms can influence the equilibrium between these conformers.
Caption: Conformational isomers of the piperazine ring.
The energy barrier for the interconversion between chair and boat conformations in piperazine is a key parameter.[1] For 1,4-disubstituted piperazines, the nature of the substituents dictates the energetic landscape of these conformational changes. Large, bulky substituents will have a more pronounced effect on the conformational equilibrium.
Experimental Protocols for Structural Characterization
To provide a comprehensive understanding of the structural and electronic properties of these diamines, standardized experimental protocols are essential. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure and dynamic behavior of molecules in solution.[9][10]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the conformational dynamics of the diamine.
Step-by-Step Protocol for ¹H and ¹³C NMR of a Diamine Sample:
-
Sample Preparation:
-
Dissolve 5-10 mg of the diamine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
This will provide a spectrum with single lines for each unique carbon atom.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
Caption: Workflow for NMR spectroscopic analysis.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details.[11][12][13]
Objective: To obtain a high-resolution crystal structure of the diamine to determine its solid-state conformation and intermolecular interactions.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Crystal Mounting:
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant if data collection is to be performed at low temperatures.
-
-
Data Collection:
-
Place the mounted crystal on the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the intensities of the diffraction spots from the collected images.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
-
Structure Solution and Refinement:
-
Determine the unit cell parameters and space group of the crystal.
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental diffraction data until the model converges with the data.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using standard crystallographic checks.
-
Analyze the bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding).
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The choice of a diamine scaffold in drug design is a multifaceted decision that requires a thorough understanding of the structural and physicochemical properties of the available building blocks. This guide has provided a comparative analysis of this compound with other structurally relevant diamines, highlighting the impact of substituents and ring constraints on basicity, lipophilicity, and conformation. The detailed experimental protocols for NMR spectroscopy and X-ray crystallography offer a framework for the rigorous characterization of these and other novel diamine derivatives. By leveraging the data and methodologies presented herein, researchers can more effectively navigate the complexities of molecular design and accelerate the discovery of new therapeutic agents.
References
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,4-Piperazinediacetonitrile by HPLC
Introduction: The Analytical Challenge of a Key Synthetic Intermediate
1,4-Piperazinediacetonitrile is a pivotal building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a piperazine core with two appended cyanomethyl groups, imparts significant polarity.[1] The purity of this intermediate is paramount; the presence of unreacted starting materials, by-products, or degradation products can have cascading effects on the yield, purity, and safety of the final compound.[2]
The inherent polarity of this compound presents a significant analytical hurdle. Standard High-Performance Liquid Chromatography (HPLC) methods, particularly the workhorse of the industry—Reversed-Phase (RP-HPLC)—often fail to provide adequate retention for such hydrophilic molecules.[3][4] This guide provides a comparative analysis of HPLC methodologies to establish a robust, reliable, and transferable method for the purity assessment of this compound, grounded in the principles of chromatographic theory and practical application.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a decision driven by the physicochemical properties of the analyte. For this compound, the primary challenge is achieving sufficient retention on the stationary phase to allow for separation from the solvent front and potential impurities. We will compare three distinct approaches: conventional Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method A: Conventional Reversed-Phase (RP-HPLC)
Reversed-phase chromatography separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.[5] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer.
-
Causality of Experimental Choice: A standard C18 column with a water/acetonitrile mobile phase is the default starting point for most method development due to its versatility and robustness.[6]
-
Expected Outcome & Trustworthiness: For a highly polar compound like this compound, this method is predictably unreliable. The analyte has minimal hydrophobic character to interact with the C18 ligands. Consequently, it will elute at or very near the solvent front (void volume), co-eluting with other polar impurities and offering virtually no separation or quantitative accuracy. This approach fails the basic requirement of a self-validating system because it cannot guarantee separation of the main component from its potential impurities.
Method B: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
To overcome the poor retention in conventional RP-HPLC, ion-pairing chromatography can be employed. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion-pair with the charged analyte.[7] For a basic compound like this compound (which can be protonated at its nitrogen centers), an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used. The resulting neutral, and more hydrophobic, complex can then be retained and separated on a C18 column.
-
Causality of Experimental Choice: This is a logical second step when conventional RP-HPLC fails for an ionizable analyte. The goal is to artificially increase the analyte's hydrophobicity to force interaction with the stationary phase.
-
Expected Outcome & Trustworthiness: This method can significantly improve retention. However, it comes with substantial drawbacks. Ion-pairing reagents are known to be "sticky," often adsorbing irreversibly to the stationary phase, leading to long equilibration times and memory effects.[7] Furthermore, these reagents are typically non-volatile and cause significant signal suppression in mass spectrometry (MS), making this technique incompatible with MS-based peak identification.[4]
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative designed specifically for the separation of polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[10][11]
-
Causality of Experimental Choice: This mode of chromatography is chosen to directly leverage the polar nature of this compound. The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the high-organic mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[9][12] The more polar the analyte, the stronger the retention.
-
Expected Outcome & Trustworthiness: HILIC provides excellent retention and separation for highly polar compounds that are unretained in RP-HPLC.[10] The elution order is typically the reverse of what is seen in RP-HPLC. The use of high-organic, volatile mobile phases (e.g., acetonitrile with ammonium formate or acetate buffers) makes HILIC exceptionally compatible with mass spectrometry, facilitating impurity identification.[8][12] This method is robust, reproducible, and represents the most scientifically sound approach for this specific analytical problem.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of the three HPLC methodologies for the purity analysis of this compound.
| Parameter | Method A: RP-HPLC (C18) | Method B: IP-RP-HPLC | Method C: HILIC (Recommended) |
| Retention Factor (k') | < 0.5 (Poor Retention) | 2.0 - 5.0 (Good Retention) | 3.0 - 8.0 (Excellent Retention) |
| Resolution (Rs) from Polar Impurities | < 1.0 (No Separation) | > 1.5 (Adequate Separation) | > 2.0 (Superior Separation) |
| Peak Asymmetry | N/A (Co-elution) | 1.1 - 1.5 (Acceptable) | 1.0 - 1.3 (Excellent) |
| MS Compatibility | Excellent | Poor (Signal Suppression) | Excellent |
| Method Robustness | Poor (Irreproducible) | Fair (Column Memory Effects) | Excellent (Stable & Reproducible) |
Workflow for HPLC Purity Assessment
The logical flow from sample preparation to final purity determination is crucial for obtaining reliable results.
Caption: Workflow for HILIC-based purity assessment of this compound.
Experimental Protocol: Recommended HILIC Method
This protocol provides a detailed, self-validating methodology for the purity assessment of this compound.
1. Objective: To determine the purity of synthesized this compound and quantify any related impurities using a robust HILIC-UV method.
2. Materials & Instrumentation:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: HILIC column (e.g., Bare Silica or Amide-bonded phase, 150 x 4.6 mm, 3.5 µm).
-
Rationale: A bare silica or amide phase provides the necessary polar surface for HILIC retention mechanisms.[8]
-
-
Reagents:
-
Acetonitrile (HPLC Grade or higher)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (>18 MΩ·cm)
-
-
Standard: A well-characterized reference standard of this compound (>99.5% purity).
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Rationale: A buffer is essential for controlling the ionization state of the analyte and silanol groups on the stationary phase, ensuring reproducible retention and good peak shape.[12] Ammonium formate is volatile and ideal for MS compatibility. A low pH ensures the piperazine nitrogens are consistently protonated.
-
-
Mobile Phase B (Organic): Acetonitrile.
4. Standard and Sample Preparation:
-
Diluent: 90% Acetonitrile / 10% Water.
-
Rationale: In HILIC, the sample must be dissolved in a solvent that is weaker than the mobile phase to ensure good peak shape. A high organic content is required.
-
-
Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~10 mg of the synthesized this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column Temperature | 30 °C | Ensures stable retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to minimize peak distortion. |
| Detection Wavelength | 210 nm | Nitrile groups have a weak UV chromophore, requiring detection at a low wavelength. |
| Gradient Program | Time (min) | % A (Aqueous) |
| 0.0 | 5 | |
| 15.0 | 40 | |
| 15.1 | 5 | |
| 20.0 | 5 | |
| Rationale: The gradient starts with high organic content to retain the polar analyte. The percentage of the aqueous phase is then increased to elute the analyte and any more strongly retained polar impurities.[10] A re-equilibration step is crucial for reproducibility. |
6. Data Analysis:
-
Identification: The principal peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Impurity Quantification: Report any impurity exceeding 0.10% by area percent.
Conclusion
While conventional reversed-phase HPLC is a cornerstone of pharmaceutical analysis, it is fundamentally unsuited for the purity assessment of highly polar molecules like this compound. An attempt to force retention using ion-pairing agents introduces more problems than it solves, particularly regarding method robustness and compatibility with mass spectrometry. The Hydrophilic Interaction Liquid Chromatography (HILIC) method presented here is unequivocally the superior approach. It is designed to work with the inherent polarity of the analyte, providing excellent retention, superior resolution, and seamless compatibility with MS for impurity identification. For researchers and drug development professionals, adopting a HILIC-based strategy ensures accurate, reliable, and scientifically sound purity data, which is critical for advancing synthetic programs.
References
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Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]
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Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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Title: Hydrophilic Interaction Chromatography Source: LCGC International URL: [Link]
-
Title: Hydrophilic Interaction Liquid Chromatography – HILIC Source: Element Lab Solutions URL: [Link]
-
Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: ACS Publications - Journal of Proteome Research URL: [Link]
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Title: (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome Source: ResearchGate URL: [Link]
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Title: Polar Compounds Source: SIELC Technologies URL: [Link]
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Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]
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Title: What are the Main Benefits of Reversed Phase HPLC? Source: Chromatography Today URL: [Link]
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Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
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Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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Title: Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique Source: LCGC International URL: [Link]
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Title: this compound Source: gsrs.ncats.nih.gov URL: [Link]
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Title: Separation of Piperazine, 1,4-dinitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors Source: MDPI URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
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Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: PubMed URL: [Link]
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Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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Efficacy of Piperazine-Derived Inhibitors Targeting Acyl-CoA:Cholesterol Acyltransferase-1 (ACAT-1): A Comparative Guide
This guide provides a comparative analysis of the efficacy of a novel class of inhibitors derived from a piperazine scaffold, specifically focusing on their activity against Acyl-CoA:Cholesterol Acyltransferase-1 (ACAT-1). While the initial interest was in compounds directly derived from 1,4-Piperazinediacetonitrile, the current landscape of published research points towards a more developed series of related structures, namely 2-(piperazinyl)acetonitriles, as potent ACAT-1 inhibitors. This guide will delve into the rationale behind targeting ACAT-1, the structure-activity relationships (SAR) of these emerging inhibitors, and the experimental protocols used to validate their efficacy.
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, such as high aqueous solubility, basicity, and the ability to adopt favorable conformations to interact with biological targets, make it a cornerstone in the design of numerous therapeutic agents.[1][2] The two nitrogen atoms of the piperazine core provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4] The this compound scaffold, with its reactive nitrile groups, represents an attractive starting point for the synthesis of diverse compound libraries. This guide will focus on a specific class of derivatives emerging from this chemical space: inhibitors of ACAT-1.
Targeting Cholesterol Homeostasis: The Role of ACAT-1
Acyl-CoA:Cholesterol Acyltransferase-1 (ACAT-1), also known as Sterol O-acyltransferase 1 (SOAT1), is a crucial intracellular enzyme that plays a central role in cellular cholesterol homeostasis.[5][6] It catalyzes the esterification of free cholesterol with long-chain fatty acids, converting it into cholesteryl esters for storage in lipid droplets.[7] This process is vital for preventing the cytotoxic effects of excess free cholesterol.
There are two isoforms of ACAT, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages, the adrenal gland, and the brain, while ACAT2 is primarily found in the intestine and liver.[6][8] The accumulation of cholesteryl esters by ACAT1 in macrophages is a key step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[7][8] Therefore, inhibiting ACAT-1 is a promising therapeutic strategy for the treatment of atherosclerosis and other conditions associated with dysregulated cholesterol metabolism.[5][9]
Signaling Pathway: Cholesterol Esterification by ACAT-1
Caption: Cholesterol esterification pathway mediated by ACAT-1.
Comparative Efficacy of 2-(Piperazinyl)acetonitrile Derivatives as ACAT-1 Inhibitors
Recent studies have explored the synthesis of a series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles as potential ACAT-1 inhibitors. While detailed inhibitory concentration (IC50) values require access to the full study data, the structural variations within the synthesized library allow for a qualitative comparison and understanding of the structure-activity relationship (SAR).
The general structure of the evaluated compounds involves a piperazinylacetonitrile core, with modifications focused on the phenylthio moiety. The rationale for these modifications is to explore how electronic and steric factors influence the binding affinity to the ACAT-1 active site.
| Compound ID | R-Group on Phenylthio Moiety | Rationale for Modification | Expected Impact on Efficacy |
| 2a | H | Unsubstituted parent compound for baseline activity. | Baseline |
| 2b | 4-OCH3 | Electron-donating group to increase electron density on the sulfur atom. | Potentially increased binding through enhanced electrostatic interactions. |
| 2l | 3-Cl | Electron-withdrawing group to modulate the electronic properties of the phenyl ring. | May alter binding affinity and selectivity. |
| 2m | 3-F | Introduction of a halogen with different steric and electronic properties compared to chlorine. | Fine-tuning of the inhibitor's interaction with the enzyme's active site. |
| 2p | 2-Br | Bulky halogen at the ortho position to probe steric tolerance in the binding pocket. | Steric hindrance could potentially decrease or, in some cases, enhance binding. |
| 2q | 2-Cl | Isomer of 2l to investigate the positional importance of the chloro substituent. | Positional changes can significantly impact binding orientation and affinity. |
| 2r | 2-F | Isomer of 2m to further explore the impact of substituent position. | Provides further insight into the topology of the ACAT-1 active site. |
Note: The compound IDs are based on a representative study in the field. The "Expected Impact on Efficacy" is a generalized prediction based on common principles of medicinal chemistry and would be confirmed by specific IC50 values.
Experimental Protocols for Efficacy Determination
The evaluation of ACAT-1 inhibitors requires robust and reproducible in vitro and cell-based assays. The following are detailed protocols for determining the efficacy of these compounds.
In Vitro Microsomal ACAT-1 Inhibition Assay
This assay directly measures the enzymatic activity of ACAT-1 in a cell-free system using microsomal fractions from cells overexpressing the enzyme.
Principle: The assay quantifies the formation of radiolabeled cholesteryl oleate from [14C]oleoyl-CoA and endogenous cholesterol present in the microsomal membranes. The inhibitory effect of the test compounds is determined by measuring the reduction in the formation of [14C]cholesteryl oleate.
Step-by-Step Protocol:
-
Preparation of Microsomes:
-
Culture cells stably expressing human ACAT-1 (e.g., AC29 cells transfected with ACAT1).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add the microsomal preparation (containing a standardized amount of protein) to an assay buffer.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a vehicle control (DMSO alone).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spot corresponding to cholesteryl oleate into a scintillation vial.
-
Quantify the amount of [14C]cholesteryl oleate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: In Vitro ACAT-1 Inhibition Assay
Caption: Workflow for the in vitro microsomal ACAT-1 inhibition assay.
Cell-Based Cholesterol Esterification Assay
This assay measures the ability of a compound to inhibit cholesterol esterification in intact cells, providing a more physiologically relevant assessment of its efficacy.
Principle: Cultured cells are incubated with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or a radiolabeled fatty acid precursor ([3H]oleic acid). The formation of fluorescent or radiolabeled cholesteryl esters is then quantified.
Step-by-Step Protocol (using a fluorescent probe):
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages or ACAT-1 expressing cell lines) in a multi-well plate.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
-
Labeling with Fluorescent Cholesterol:
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the concentration-dependent reduction in fluorescence intensity caused by the test compounds.
-
Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cholesterol esterification.
-
Conclusion and Future Directions
The 2-(piperazinyl)acetonitrile scaffold represents a promising starting point for the development of novel and potent ACAT-1 inhibitors. The versatility of the piperazine core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of these and other ACAT-1 inhibitors.
Future research in this area should focus on obtaining a comprehensive SAR profile, including the determination of IC50 values for a wider range of derivatives. Furthermore, assessing the selectivity of these compounds for ACAT-1 over ACAT-2 is crucial, as isoform-specific inhibition may lead to improved therapeutic outcomes with fewer side effects.[10] In vivo studies in relevant animal models of atherosclerosis will be the ultimate validation of the therapeutic potential of this promising class of inhibitors.
References
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Dugar, S., Davis Jr, H. R., Burrier, R. E., & Salisbury, B. G. (1995). Amides of piperidine, morpholine and piperazine substituted 1-phenylethylamines: inhibitors of acylCoA:cholesterol acyltransferase (ACAT) activity in vitro and in vivo. Bioorganic & medicinal chemistry, 3(9), 1231-1236. [Link]
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Lada, A. T., Willingham, M. C., & St Clair, R. W. (2004). A thin-layer chromatography and enzymatic assay-based method for the direct measurement of free and esterified cholesterol mass in differentiated human podocytes. Journal of lipid research, 45(2), 378-386. [Link]
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EMBL-EBI. (n.d.). Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors. ChEMBL. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Piperazinediacetonitrile
Section 1: Hazard Profile and Scientific Rationale for Diligence
1,4-Piperazinediacetonitrile is a bifunctional molecule containing both a piperazine ring, common in many biologically active compounds, and two acetonitrile groups. While specific toxicological data for this exact compound is limited, its structure dictates a cautious approach. The piperazine moiety can impart corrosive properties, while the nitrile groups are of significant toxicological concern.[1][2] Aliphatic nitriles can be metabolized in the body to release cyanide ions, which are potent cellular toxins.[1] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is a toxic and potentially corrosive substance.
Safety Data Sheets (SDS) for structurally related compounds underscore these risks. For instance, piperazine itself is classified as causing severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[3][4][5] Nitrile-containing compounds are frequently categorized as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][6] Accidental combustion can also produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[4][7]
This guide provides a comprehensive framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Section 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical is governed by a strict regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA program manages hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[8] As a laboratory professional, you are a hazardous waste generator and are legally responsible for the waste you produce.[8]
Wastes are deemed hazardous if they are specifically "listed" by the EPA (F, K, P, or U lists) or if they exhibit one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[9][10][11]
-
Listing: this compound is not expected to be found on the P or U lists, which are for discarded commercial chemical products, nor the F or K lists, which are for wastes from specific industrial processes.[9][11]
-
Characteristics: The classification of this compound as hazardous waste will almost certainly be based on its characteristics. Based on its chemical structure, it should be evaluated for:
OSHA's Hazard Communication and Safety Standards: OSHA mandates a safe working environment, which includes proper training for handling hazardous materials, access to safety information like SDSs, and the use of appropriate Personal Protective Equipment (PPE).[12][13][14] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides detailed guidelines for managing hazardous substance releases.[15]
Hazard Summary Table
| Parameter | Description | Source(s) |
| GHS Hazard Class | Based on analogous compounds: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Respiratory/Skin Sensitization. | [3][5][6] |
| Potential EPA Waste Codes | D002 (Corrosivity) - Likely due to the piperazine structure. Other toxicity codes may apply based on full analysis. | [11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Contact with strong acids or bases can lead to violent reactions or the release of toxic gases. | [1][4] |
| Required PPE | Chemical-resistant gloves (e.g., thicker nitrile or neoprene, double-gloving recommended), safety goggles and face shield, lab coat, closed-toe shoes. Work must be performed in a certified chemical fume hood. | [3][16][17] |
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the mandatory steps for disposing of waste this compound, including pure unused material, contaminated labware, and solutions. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [9]
Step 1: Waste Determination and Characterization
The process begins at the point of generation. You must determine that the waste is hazardous.
-
Consult the SDS: Always refer to the specific SDS for this compound first. If one is not available, treat the chemical as hazardous based on the data for analogous structures.
-
Assume Hazardous Characteristics: Based on its chemical nature, presume the waste is both Corrosive (D002) and Toxic . This conservative approach ensures maximum safety and compliance.
-
Document Your Determination: Keep a record of how you made your hazardous waste determination. This is an EPA requirement.[18]
Step 2: Segregation and Containerization
Proper segregation prevents dangerous chemical reactions.
-
Select a Compatible Container: Use a clean, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE). The container must have a tight-fitting screw cap.[9][19]
-
Segregate Waste Streams:
-
Keep Containers Closed: The waste container must remain sealed at all times, except when you are actively adding waste to it.[20] This prevents the release of harmful vapors.
Step 3: Proper Labeling
Accurate labeling is critical for safety and regulatory compliance.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a completed hazardous waste tag provided by your institution's EHS department.[19][21]
-
Complete All Fields: The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
The accumulation start date (the date waste was first added).
-
An accurate list of all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[20]
-
Secondary Containment: Store the waste container in a secondary containment bin made of a compatible material to contain any potential leaks.
-
Follow Quantity and Time Limits: Adhere to your facility's generator status limits for waste accumulation (e.g., for Small Quantity Generators, up to 180 days).[10]
Step 5: Arranging for Final Disposal
-
Contact EHS: When the container is full or the accumulation time limit is approaching, contact your institution's EHS or hazardous waste management office.
-
Manifesting: The waste will be picked up by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[22] A hazardous waste manifest will track the waste from your lab to its final destination.[10][20]
-
Disposal Method: The most appropriate disposal method for toxic organic compounds like this compound is high-temperature incineration at a licensed facility.[8][23]
Disposal Workflow Diagram
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
